molecular formula C8H12N2O2 B061294 4-(Dimethoxymethyl)-2-methylpyrimidine CAS No. 175277-33-5

4-(Dimethoxymethyl)-2-methylpyrimidine

Cat. No.: B061294
CAS No.: 175277-33-5
M. Wt: 168.19 g/mol
InChI Key: VDXHJWMLYFVGDL-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-methylpyrimidine is a versatile and valuable pyrimidine-based chemical intermediate designed for advanced research and development. Its core research value lies in its functionalized structure, where the 2-methyl group influences steric and electronic properties, and the dimethoxymethyl moiety acts as a protected aldehyde equivalent or a versatile handle for further synthetic elaboration. This compound is primarily employed in medicinal chemistry as a key building block for the synthesis of more complex heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs) and biologically active compounds. Researchers utilize it to construct novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutics targeting various diseases. Its mechanism of action is not intrinsic but is defined by the final compound into which it is incorporated; it serves as a precursor that can undergo deprotection to yield aldehyde functionalities or participate in nucleophilic substitution and cross-coupling reactions to expand molecular diversity. This makes it particularly useful in organometallic chemistry and materials science for creating ligands and functional organic materials. We offer this high-purity intermediate to support innovation in drug discovery and synthetic methodology.

Properties

IUPAC Name

4-(dimethoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXHJWMLYFVGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384084
Record name 4-(dimethoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-33-5
Record name 4-(dimethoxymethyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. Due to the limited availability of extensive research on this specific molecule in public literature, this document extrapolates potential biological activities and experimental protocols from structurally related pyrimidine derivatives.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine with the CAS number 175277-33-5.[1][2][3] The pyrimidine ring is a fundamental heterocycle found in nucleic acids and a wide array of biologically active compounds. The dimethoxymethyl group at the 4-position and the methyl group at the 2-position define its specific chemical nature and potential for further functionalization.

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 175277-33-5[1][2][3]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1][4]
IUPAC Name This compound
Synonyms 2-methylpyrimidine-4-carboxaldehyde dimethylacetal[5]
Appearance Colorless to light yellow liquid
Density 1.1 ± 0.1 g/cm³
Flash Point 72.8 ± 13.4 °C
Purity Typically available at ≥97%[5]
InChI InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3[1][6]
InChIKey VDXHJWMLYFVGDL-UHFFFAOYSA-N[1]
SMILES CC1=NC=CC(=N1)C(OC)OC[6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C

Synthesis and Experimental Protocols

A potential synthesis could involve the reaction of acetamidine hydrochloride with a malonaldehyde derivative where the aldehyde is protected as a dimethyl acetal.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product acetamidine Acetamidine Hydrochloride reaction_step Condensation Reaction acetamidine->reaction_step malonaldehyde_acetal Malonaldehyde bis(dimethyl acetal) malonaldehyde_acetal->reaction_step product 4-(Dimethoxymethyl)- 2-methylpyrimidine reaction_step->product Base, Solvent (e.g., NaOMe in MeOH)

A proposed synthetic pathway for this compound.
  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reactants : To the stirred solution, add acetamidine hydrochloride, followed by the dropwise addition of malonaldehyde bis(dimethyl acetal).

  • Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Neutralize with an appropriate acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral and Analytical Data

Comprehensive spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of this compound. While full spectra are not publicly available, some data has been predicted or referenced.

¹H NMR spectral data for this compound is available from suppliers like ChemicalBook, which is essential for confirming the proton environment in the molecule.[7]

IR spectroscopy can identify characteristic functional groups. Expected peaks would include C-H stretches for the methyl and methoxy groups, C=N and C=C stretches for the pyrimidine ring, and C-O stretches for the acetal group.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.09715134.4
[M+Na]⁺191.07909143.0
[M-H]⁻167.08259135.6
[M+NH₄]⁺186.12369152.5
[M+K]⁺207.05303142.6

Data sourced from PubChemLite.[6]

G start Synthesized Product purification Purification (e.g., Column Chromatography) start->purification analysis Characterization purification->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr Structural Elucidation ms Mass Spectrometry analysis->ms Molecular Weight Confirmation ir IR Spectroscopy analysis->ir Functional Group Identification final Confirmed Structure of 4-(Dimethoxymethyl)- 2-methylpyrimidine nmr->final ms->final ir->final

A general workflow for the chemical characterization of the title compound.

Potential Biological Activity and Applications

There is limited direct research on the biological activity of this compound. However, the pyrimidine scaffold is a well-established pharmacophore present in a vast range of therapeutic agents.[8][9] The biological significance of pyrimidine derivatives suggests that this compound could serve as a valuable intermediate or a candidate for screening in various drug discovery programs.[9]

Based on the known activities of other substituted pyrimidines, potential areas of investigation for this compound include:

  • Antimicrobial and Antifungal Activity : Many pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains.[8]

  • Anticancer Activity : Pyrimidine analogs are a cornerstone of cancer chemotherapy, often acting as antimetabolites. Additionally, some derivatives function as kinase inhibitors, which are crucial regulators of cell growth.[10]

  • Anti-inflammatory and Immunomodulatory Effects : Certain pyrimidine compounds can modulate inflammatory responses by inhibiting key signaling pathways.[10]

  • Antiviral Properties : The pyrimidine core is central to numerous antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also shown antiviral potential.[10]

  • Herbicidal Activity : Structurally related compounds, such as 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, are key intermediates in the synthesis of herbicides.[11]

G cluster_potential_activities Potential Biological Activities of Pyrimidine Derivatives center_node 4-(Dimethoxymethyl)- 2-methylpyrimidine antimicrobial Antimicrobial & Antifungal center_node->antimicrobial anticancer Anticancer center_node->anticancer anti_inflammatory Anti-inflammatory center_node->anti_inflammatory antiviral Antiviral center_node->antiviral herbicidal Herbicidal center_node->herbicidal

Potential biological activities based on the pyrimidine scaffold.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While specific experimental data on its synthesis and biological activity are sparse in the public domain, its structural relation to a wide range of bioactive pyrimidines makes it a compound of significant interest for chemical synthesis and drug discovery. The information and proposed methodologies in this guide offer a foundational resource for researchers and professionals working with this and related molecules. Further investigation is warranted to fully elucidate its synthetic pathways and explore its potential therapeutic or agrochemical applications.

References

An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-methylpyrimidine (CAS 175277-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethoxymethyl)-2-methylpyrimidine, with the CAS number 175277-33-5, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrimidine core and a protected aldehyde functional group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The pyrimidine scaffold is a common motif in numerous biologically active compounds, and the dimethoxymethyl group serves as a stable precursor to the highly reactive aldehyde, allowing for selective transformations in multi-step synthetic routes. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a pyrimidine derivative that is typically available as a liquid or solid with a purity of 97% or higher.[1] It is characterized by a dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.

PropertyValueReference(s)
CAS Number 175277-33-5[1][2][3]
Molecular Formula C₈H₁₂N₂O₂[2][3]
Molecular Weight 168.19 g/mol [2]
IUPAC Name This compound[3]
InChI Key VDXHJWMLYFVGDL-UHFFFAOYSA-N[1][3]
SMILES COC(OC)C1=CC=NC(C)=N1[3]
Physical Form Liquid or solid[1]
Purity ≥97%[1]
Boiling Point 119 °C (Predicted)[2]
Density 1.085±0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C under an inert atmosphere[1][2]

Synthesis and Experimental Protocols

A more commonly documented procedure is the hydrolysis of this compound to yield 2-methylpyrimidine-4-carboxaldehyde. This reaction is a critical step in utilizing this compound as a synthetic intermediate.

Experimental Protocol: Hydrolysis to 2-Methylpyrimidine-4-carboxaldehyde

This protocol is adapted from a documented synthesis of a derivative of 2-methylpyrimidine-4-carboxaldehyde.

Materials:

  • This compound

  • Hydrobromic acid (48% in H₂O)

  • Water

  • Diethyl ether

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of hydrobromic acid (48% in H₂O), add this compound.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with water and wash with diethyl ether twice.

  • Carefully neutralize the aqueous layer with a saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate twice.

  • Combine the organic extracts and dry over magnesium sulfate.

  • The resulting solution contains 2-methylpyrimidine-4-carboxaldehyde, which can be used in subsequent reactions.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a precursor to 2-methylpyrimidine-4-carboxaldehyde. The pyrimidine core is a key pharmacophore in a wide array of therapeutic agents, exhibiting biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality allows for the introduction of diverse substituents and the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations.

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, the derivatives of 2-methylpyrimidine-4-carboxaldehyde are explored in the development of novel therapeutic candidates. For instance, pyrimidine derivatives are known to be inhibitors of various kinases, which are critical targets in cancer therapy.

Below is a conceptual workflow illustrating the use of this compound as an intermediate in a drug discovery pipeline.

G cluster_synthesis Synthesis of Intermediate cluster_transformation Key Transformation cluster_diversification Lead Generation cluster_bioactivity Biological Evaluation A Starting Materials B 4-(Dimethoxymethyl)- 2-methylpyrimidine A->B Synthesis C 2-Methylpyrimidine- 4-carboxaldehyde B->C Hydrolysis D Library of Pyrimidine Derivatives C->D Chemical Modifications E Drug Candidate D->E Screening & Optimization F Biological Target (e.g., Kinase) E->F Inhibition G Therapeutic Effect F->G Signal Transduction Modulation

Conceptual workflow for the use of this compound in drug discovery.

Potential Role in Signaling Pathways

Pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in various cancers, and pyrimidine-based molecules have been developed as EGFR inhibitors.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the potential point of intervention for a drug candidate derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Drug Pyrimidine-based Inhibitor (Derived from CAS 175277-33-5) Drug->Receptor Inhibition Cell_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cell_Response Gene Expression Ligand Growth Factor Ligand->Receptor

Potential intervention of a pyrimidine-based inhibitor in a kinase signaling pathway.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

Hazard InformationDetailsReference(s)
GHS Pictogram Exclamation mark (GHS07)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of functionalized pyrimidine derivatives. Its utility as a protected aldehyde allows for strategic synthetic manipulations, making it a useful building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into the development of efficient synthetic routes to this compound and the exploration of its applications in the synthesis of biologically active molecules will continue to be of great interest to the scientific community.

References

The Genesis and Evolution of 2-Methylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of 2-methylpyrimidine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational synthesis methods, key historical milestones, and the expanding role of these compounds in modern medicinal chemistry, particularly as kinase inhibitors.

A Historical Overview: From Pinner's Synthesis to Modern Therapeutics

The journey of pyrimidine chemistry began in the 1880s with the pioneering work of Pinner, who first systematically synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] This foundational method, known as the Pinner synthesis, paved the way for the creation of a vast array of substituted pyrimidines, including the 2-methyl substituted variants.[2][3] The parent pyrimidine compound was later prepared by Gabriel and Colman in 1900.[1]

Initially, the development of 2-methylpyrimidine derivatives was closely tied to the broader advancements in pyrimidine chemistry. A significant early application of these derivatives was in the development of sulfa drugs.[4][5] Although the first sulfa drug, Prontosil, was discovered in 1932, the subsequent exploration of sulfonamide derivatives led to the incorporation of various heterocyclic moieties, including pyrimidines, to enhance potency and reduce toxicity.[5][6]

The mid-20th century saw the discovery of 4-amino-5-aminomethyl-2-methylpyrimidine as a key intermediate in the synthesis of Vitamin B1 (Thiamine), highlighting the biological significance of this scaffold.[1] More recently, the focus has shifted towards the role of 2-methylpyrimidine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7][8]

Synthetic Methodologies: Building the Core Scaffold

The primary and most enduring method for synthesizing the 2-methylpyrimidine core is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.[2] Specifically, for 2-methylpyrimidine derivatives, acetamidine is a key reagent.

Pinner Synthesis for 2,4,6-trimethylpyrimidine

A classic example of the Pinner synthesis is the reaction of acetamidine with acetylacetone to form 2,4,6-trimethylpyrimidine. This reaction is typically carried out in an aqueous alkaline medium.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine (A Representative Pinner-type Synthesis)

This protocol is adapted from the synthesis of 2-amino-4,6-dimethylpyrimidine, which follows a similar principle to the synthesis of other substituted pyrimidines from guanidine (an amidine derivative) and a β-dicarbonyl compound.[9]

Materials:

  • Guanidine hydrochloride

  • Sodium carbonate

  • Acetylacetone

  • Water

  • Brine solution (25%)

Procedure:

  • To 250 parts of water, add 106 parts of guanidine hydrochloride and 83.5 parts of sodium carbonate.

  • Add 100 parts of acetylacetone to the slurry.

  • Heat the mixture to 95-100°C for 2 hours, during which time crystal formation will be observed.

  • Cool the slurry to room temperature and dilute it to 488 parts with water.

  • Further cool the mixture to 10°C and hold for 1 hour before filtering.

  • Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and dry the product.

Synthesis of 2-Methyl-4,6-diaminopyrimidine

The synthesis of aminated 2-methylpyrimidines often involves the use of guanidine derivatives and malononitrile or its equivalents.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (A Precursor for Diaminopyrimidines)

This protocol outlines the synthesis of a key precursor for many diaminopyrimidine derivatives.[3][10]

Materials:

  • Guanidine nitrate

  • Sodium methoxide

  • Methanol

  • Methyl cyanoacetate

  • Hydrochloric acid

  • Acetic acid (50%)

  • Water

Procedure:

  • In a four-necked flask, heat and stir a mixture of 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide for 1 hour.

  • While refluxing, add methyl cyanoacetate dropwise.

  • Continue refluxing for 4 hours.

  • Distill off the methanol and add 800 ml of water.

  • Adjust the pH to 9 with hydrochloric acid.

  • Use 50% acetic acid to adjust the pH to 7.

  • Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the product.[3]

Therapeutic Applications and Biological Activity

2-Methylpyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their most prominent and well-researched application in recent years is as kinase inhibitors for the treatment of cancer and inflammatory diseases.[11]

2-Methylpyrimidine Derivatives as Kinase Inhibitors

The pyrimidine core is a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. The 2-methyl group can provide beneficial steric and electronic properties that contribute to binding affinity and selectivity.

Quantitative Data on Anticancer Activity

The following table summarizes the anticancer activity of a series of pyrimidine derivatives, some of which contain a 2-methyl or related substitution pattern, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the potency of the compounds.

CompoundR1R2HCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)PC-3 IC50 (µM)hTS IC50 (nM)
1n 4-OCH3-PhH1.98 ± 0.692.18 ± 0.934.04 ± 1.064.18 ± 1.8720.47 ± 1.12
1o 4-Cl-PhH2.53 ± 0.823.01 ± 1.125.12 ± 1.345.54 ± 2.0125.18 ± 1.45
1p 4-F-PhH3.15 ± 1.053.87 ± 1.286.24 ± 1.576.89 ± 2.4330.76 ± 1.89

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase (TS) inhibitors.

Signaling Pathways Modulated by Pyrimidine-Based Inhibitors

Many 2-methylpyrimidine derivatives exert their therapeutic effects by inhibiting key signaling pathways that are often hyperactivated in cancer and inflammatory conditions. Two of the most important pathways are the JAK/STAT and PI3K/AKT/mTOR pathways.

3.2.1 The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[12] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[8] Pyrimidine-based inhibitors can block the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[12]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (active dimer) JAK->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene 5. Gene Activation Inhibitor 2-Methylpyrimidine Inhibitor Inhibitor->JAK Inhibition

Figure 1: Inhibition of the JAK/STAT pathway.

3.2.2 The PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many cancers. Pyrimidine derivatives can be designed to inhibit key kinases in this pathway, such as PI3K and mTOR.[13]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK 1. Binding PI3K PI3K RTK->PI3K 2. Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 3. Phosphorylation AKT AKT PIP3->AKT 4. Activation mTORC1 mTORC1 AKT->mTORC1 5. Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation 6. Downstream Effects Inhibitor 2-Methylpyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

The Strategic Role of 4-(Dimethoxymethyl)-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a myriad of therapeutic agents. Within this critical class of molecules, 4-(Dimethoxymethyl)-2-methylpyrimidine emerges as a pivotal, yet often unheralded, synthetic intermediate. Its strategic importance lies in the latent reactivity of the dimethoxymethyl group, a stable protecting group for a formyl moiety. This technical guide delves into the core utility of this compound, offering insights into its application, experimental protocols, and the potential of its derivatives in shaping the future of medicine.

The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biocompatible and effective scaffold for interacting with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and kinase inhibition. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound: A Versatile Synthetic Intermediate

The primary role of this compound in medicinal chemistry is that of a versatile building block. The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under specific acidic conditions to reveal a highly reactive formyl group. This formylpyrimidine is a valuable precursor for the synthesis of more complex heterocyclic systems and for the introduction of pharmacophoric elements through various chemical transformations.

Synthetic Utility

The synthetic workflow involving this compound typically follows a pathway of deprotection followed by condensation or other derivatization reactions. This approach allows for the late-stage introduction of diversity into a molecular scaffold, a crucial strategy in modern drug discovery.

Synthetic_Workflow This compound This compound Deprotection Deprotection This compound->Deprotection Acidic Conditions 4-Formyl-2-methylpyrimidine 4-Formyl-2-methylpyrimidine Deprotection->4-Formyl-2-methylpyrimidine Condensation_Reaction Condensation_Reaction 4-Formyl-2-methylpyrimidine->Condensation_Reaction Active Methylene Compound Bioactive_Pyrimidine_Derivatives Bioactive_Pyrimidine_Derivatives Condensation_Reaction->Bioactive_Pyrimidine_Derivatives

A generalized synthetic workflow illustrating the utility of this compound.

Experimental Protocols

A critical step in the utilization of this compound is the deprotection of the acetal to unveil the aldehyde functionality. The following is a representative experimental protocol for this transformation.

Deprotection of this compound to 4-Formyl-2-methylpyrimidine

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2M aqueous HCl (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-formyl-2-methylpyrimidine.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aldehyde.

Potential Biological Activities of Derivatives

While this compound itself is not known to be biologically active, its derivatives have the potential to target a wide array of biological pathways implicated in various diseases. The pyrimidine scaffold is a common feature in many kinase inhibitors, and thus, derivatives of 4-formyl-2-methylpyrimidine are promising candidates for the development of novel anticancer agents.

Potential Biological Target Therapeutic Area Rationale for Pyrimidine Scaffold
Tyrosine Kinases (e.g., EGFR, VEGFR)OncologyThe pyrimidine core can mimic the hinge-binding region of ATP in the kinase domain.
Cyclin-Dependent Kinases (CDKs)OncologyThe planar nature of the pyrimidine ring facilitates stacking interactions within the ATP-binding pocket.
Viral Polymerases/ProteasesVirologyPyrimidine derivatives can act as nucleoside/nucleotide analogs or non-nucleoside inhibitors.
Dihydrofolate Reductase (DHFR)Infectious DiseasesThe pyrimidine ring is a key component of the natural substrate, folic acid.
Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrimidine-based kinase inhibitors, a derivative of this compound could potentially be developed to target a signaling pathway such as the EGFR pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation, Survival Pyrimidine_Derivative Pyrimidine_Derivative Pyrimidine_Derivative->EGFR Inhibition

Hypothetical inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion

This compound represents a strategically valuable, yet underutilized, building block in medicinal chemistry. Its role as a protected aldehyde on a privileged pyrimidine scaffold provides a gateway to a vast chemical space of potentially bioactive molecules. By leveraging the synthetic transformations outlined in this guide, researchers and drug development professionals can unlock the potential of this versatile intermediate to create novel therapeutics targeting a range of diseases. The continued exploration of derivatives stemming from this core will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active molecules, solidifying its status as a "privileged structure" in medicinal chemistry. Its inherent presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its profound biological significance and provides a compelling rationale for its exploration in drug design. This guide delves into the core aspects of pyrimidine scaffolds in drug discovery, offering a comprehensive overview of their synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring system is an aromatic heterocycle characterized by two nitrogen atoms at positions 1 and 3. This arrangement confers unique physicochemical properties, including the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1] The synthetic tractability of the pyrimidine core allows for the generation of diverse chemical libraries with a wide array of substitutions, enabling the fine-tuning of pharmacological properties.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, leading to the development of numerous FDA-approved drugs.[2][3][4][5]

Key Therapeutic Applications of Pyrimidine Scaffolds

Anticancer Agents

The pyrimidine scaffold is a prominent feature in a vast number of anticancer agents, primarily due to its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases.[5] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

The in vitro cytotoxic effects of pyrimidine derivatives are commonly assessed using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Compound ClassCancer Cell LineIC50 (µM)
Pyrazolo[3,4-d]pyrimidine Derivatives LoVo (Colon)0.08 - 15.4
LoVo/DX (Colon, resistant)0.12 - 21.6
MCF-7 (Breast)0.15 - 25.8
A549 (Lung)0.11 - 19.3
Thiazolo[4,5-d]pyrimidine Derivatives A375 (Melanoma)0.02 - 1.5
C32 (Amelanotic Melanoma)0.03 - 2.1
DU145 (Prostate)0.04 - 3.2
Indolyl-pyrimidine Hybrids MCF-7 (Breast)5.1 - 8.3
HepG2 (Liver)5.02 - 8.9
HCT-116 (Colon)6.6 - 19.33

Data compiled from multiple sources.[6][7]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

The antimicrobial efficacy of pyrimidine compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)
Pyrrolo[2,3-d]pyrimidine Derivatives Staphylococcus aureus8 - 16
Pyridothienopyrimidine Derivatives Staphylococcus aureus1.56 - 12.5
Bacillus subtilis3.12 - 25
Escherichia coli3.12 - 25
Pseudomonas aeruginosa6.25 - 50

Data compiled from multiple sources.[8][9]

Antiviral Agents

Pyrimidine analogues have long been a cornerstone of antiviral therapy, primarily through their ability to interfere with viral nucleic acid synthesis.

The antiviral activity of pyrimidine derivatives is often measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound ClassVirusEC50 (µM)
Pyrimidine NNRTI Derivatives HIV-1 (Wild Type)<0.01
HIV-1 (Resistant Mutant)0.0034 - 0.0153
4-(ω-hydroxyalkylamino)pyrimidine Derivatives Influenza A and B0.01 - 0.1

Data compiled from multiple sources.[10][11]

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors, such as Gefitinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors targeting VEGFR block the downstream signaling pathways that promote endothelial cell proliferation and migration.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Dihydrofolate Reductase (DHFR) Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines and thymidylate, which are required for DNA synthesis and cell proliferation. Pyrimidine-based DHFR inhibitors, such as Methotrexate, block this pathway, leading to cell cycle arrest and apoptosis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Pyrimidine_Inhibitor Pyrimidine DHFR Inhibitor (e.g., Methotrexate) Pyrimidine_Inhibitor->DHFR Inhibits

The Dihydrofolate Reductase (DHFR) pathway and its inhibition by pyrimidine derivatives.

Experimental Protocols

General Synthesis of the Pyrimidine Scaffold

The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with several robust methods available. The most common approach is the principal synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety.[2]

A widely used and versatile method is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[12][13][14]

Drug_Discovery_Workflow Start Pyrimidine Scaffold Selection Synthesis Chemical Synthesis & Library Generation Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Efficacy, Toxicity) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical FDA_Approval FDA-Approved Drug Clinical->FDA_Approval

A generalized workflow for the discovery and development of pyrimidine-based drugs.
Detailed Synthesis Protocol: 5-Fluorouracil

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. One synthetic approach involves the direct fluorination of uracil.

Materials:

  • Uracil

  • Fluorine gas (diluted with an inert gas, e.g., nitrogen)

  • Formic acid

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve uracil in a suitable solvent such as formic acid or DMF in a specialized micro-channel reactor.

  • Passivate the reactor system with a low concentration of fluorine gas.

  • Introduce the uracil solution and a diluted fluorine-nitrogen gas mixture into the micro-channel reactor.

  • Maintain the reaction temperature and flow rates to control the fluorination process.

  • The crude product is then quenched and purified, often through recrystallization, to yield 5-fluorouracil.[15][16]

Detailed Synthesis Protocol: Gefitinib

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. A common synthetic route involves the following key steps:

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • Thionyl chloride

  • 3-chloro-4-fluoroaniline

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate

  • Solvents (e.g., DMF, isopropanol)

Procedure:

  • Chlorination: React 6,7-dimethoxy-3H-quinazolin-4-one with thionyl chloride to produce 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Aromatic Substitution: Condense the chlorinated intermediate with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Demethylation: Selectively demethylate the methoxy group at the 6-position.

  • Etherification: React the resulting hydroxyl group with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate in a solvent such as DMF to afford gefitinib.[2][6][12][17]

Detailed Synthesis Protocol: Imatinib

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. Its synthesis is a multi-step process:

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Amide Coupling: React N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the presence of a base in a suitable solvent.

  • The reaction mixture is typically stirred at room temperature until completion.

  • The crude product is then purified, often by column chromatography, to yield imatinib.[3][18][19][20]

Biological Assay Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15][16][17][18]

FDA-Approved Pyrimidine-Based Drugs: Clinical Efficacy

The clinical success of pyrimidine-based drugs is a testament to the versatility and therapeutic potential of this scaffold. The following table summarizes key information for selected FDA-approved pyrimidine-containing drugs.

Drug NameTarget(s)IndicationRepresentative Clinical Trial Data
Gefitinib EGFRNon-Small Cell Lung Cancer (EGFR-mutated)Response Rate: 76.4% in EGFR-mutated NSCLC. Median Progression-Free Survival: 9.7 months.[10]
Imatinib BCR-ABL, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)10-Year Overall Survival (CML): Approximately 83.3%.[3][20]
5-Fluorouracil Thymidylate SynthaseColorectal, Breast, Stomach, Pancreatic CancerA cornerstone of combination chemotherapy regimens for various solid tumors.
Palbociclib CDK4/6HR+/HER2- Breast CancerSignificantly improves progression-free survival in combination with endocrine therapy.

Conclusion

The pyrimidine scaffold continues to be a highly prolific source of new therapeutic agents. Its inherent biological relevance, coupled with its synthetic accessibility, ensures its enduring importance in the field of drug discovery. The systematic exploration of the vast chemical space surrounding the pyrimidine nucleus, guided by a deep understanding of target biology and structure-activity relationships, promises to deliver the next generation of innovative medicines to address a wide range of human diseases. The data, protocols, and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective pyrimidine-based therapeutics.

References

The Biological Significance of Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a cornerstone of biological chemistry, playing indispensable roles in the fundamental processes of life. As core components of nucleic acids, they are the custodians of genetic information. Beyond this central role, their structural versatility has positioned them as privileged scaffolds in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of pyrimidine derivatives, detailing their metabolic pathways, therapeutic applications, and the experimental methodologies used to evaluate their function.

I. Fundamental Roles in Biological Systems

The Building Blocks of Genetic Material

The most fundamental role of pyrimidines lies in their incorporation into the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1] The three primary pyrimidine nucleobases are cytosine (C), thymine (T), and uracil (U).[1][2] In DNA, cytosine pairs with the purine guanine, and thymine pairs with adenine, forming the "rungs" of the double helix structure that encodes genetic instructions.[1] In RNA, uracil replaces thymine and pairs with adenine, facilitating the transcription and translation of the genetic code into proteins.[1] The precise hydrogen bonding between purine and pyrimidine bases is critical for the stability and replication of genetic material.[1]

Intermediates in Cellular Metabolism

Pyrimidine derivatives are integral to various metabolic pathways.[3] The de novo synthesis pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, a process that is highly regulated to meet cellular demand for nucleotides.[4][5] Conversely, the salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids, offering a more energy-efficient route to nucleotide synthesis.[4][5] The catabolism of pyrimidines results in water-soluble end products such as β-alanine and β-aminoisobutyric acid, which can be further metabolized or excreted.[3][6]

II. Therapeutic Applications of Pyrimidine Derivatives

The diverse biological activities of pyrimidine derivatives have made them a focal point in drug discovery and development, leading to a multitude of approved therapeutic agents.[7][8]

Anticancer Agents

Pyrimidine analogs are among the most successful classes of anticancer drugs.[9][10] They primarily function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[11]

A notable example is 5-fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[7][12] This leads to a "thymineless death" in cancer cells. Other important pyrimidine-based anticancer drugs include Capecitabine , an oral prodrug of 5-FU, and Gemcitabine , which is incorporated into DNA and inhibits DNA synthesis.[12]

More recently, pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[4][13] Compounds like Gefitinib and Erlotinib target the ATP-binding site of the EGFR tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival.[1][9]

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrimidine derivatives against various cancer cell lines.

Compound/DrugTarget/ClassCancer Cell LineIC₅₀ (µM)Reference
5-Fluorouracil Thymidylate Synthase InhibitorMCF-7 (Breast)5.0[14]
Gefitinib EGFR Tyrosine Kinase InhibitorA549 (Lung)0.015[9]
Erlotinib EGFR Tyrosine Kinase InhibitorNCI-H1975 (Lung)0.1[9]
Compound 10b EGFR InhibitorHepG2 (Liver)3.56[15]
Compound 10b EGFR InhibitorA549 (Lung)5.85[15]
Compound 10b EGFR InhibitorMCF-7 (Breast)7.68[15]
Compound 4f Indazol-pyrimidine derivativeMCF-7 (Breast)1.629[16]
Compound 4i Indazol-pyrimidine derivativeA549 (Lung)2.305[16]
B-4 Pyrimidine-chalcone hybridMCF-7 (Breast)6.70[17]
B-4 Pyrimidine-chalcone hybridA549 (Lung)20.49[17]
Antiviral Agents

The essential role of pyrimidines in viral replication has made them a prime target for the development of antiviral drugs.[18][19] Many antiviral pyrimidine derivatives are nucleoside analogs that, once incorporated into the viral genome by viral polymerases, terminate the growing DNA or RNA chain.

Key examples include Zidovudine (AZT) , an analog of thymidine, which was one of the first effective drugs for the treatment of HIV.[8] It inhibits the viral enzyme reverse transcriptase. Idoxuridine and Trifluridine are used to treat herpes simplex virus infections, particularly in the eye.[8] More recent research has focused on non-nucleoside inhibitors that can target other viral enzymes or processes.[20]

Data Presentation: Antiviral Activity of Pyrimidine Derivatives

The table below presents the 50% effective concentration (EC₅₀) values for selected pyrimidine derivatives against various viruses.

Compound/DrugTarget VirusCell LineEC₅₀ (µM)Reference
Zidovudine (AZT) HIV-1MT-40.004[20]
Idoxuridine Herpes Simplex Virus-1Vero0.1[8]
Compound 48 HIV-1 (RES056 mutant)-0.0034 - 0.0118[20]
Cyclobutyl derivative Influenza A virusMDCK0.01 - 0.1[18]
Cyclobutyl derivative Influenza B virusMDCK0.01 - 0.1[18]
Antimicrobial and Anti-inflammatory Agents

The pyrimidine scaffold is also found in a variety of antimicrobial and anti-inflammatory agents.[13][15] For instance, the sulfonamide antibiotic Sulfadiazine contains a pyrimidine ring and works by inhibiting folic acid synthesis in bacteria. Trimethoprim , another antibacterial, also targets the folic acid pathway by inhibiting dihydrofolate reductase.[8]

In the realm of anti-inflammatory drugs, certain pyrimidine derivatives have shown potent activity by inhibiting enzymes like lipoxygenase or by modulating inflammatory signaling pathways.[15][19]

Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of representative antimicrobial pyrimidine derivatives.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Sulfadiazine Streptococcus pyogenes8 - 64[8]
Trimethoprim Escherichia coli0.05 - 1.5[8]
Compound 9a Gram-positive & negative bacteria48[11]
Halogenated Pyrrolopyrimidine Staphylococcus aureus8[21]
Compound 99c Various bacterial strains6.25 - 25.0[10]
Compound 100c Various bacterial strains6.25 - 25.0[10]

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of pyrimidine derivatives.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives with diverse biological activities.[14][22]

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., HCl, Yb(OTf)₃, or a Brønsted/Lewis acid)[22]

  • Solvent (e.g., ethanol or solvent-free conditions)[14][23]

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., a catalytic amount of HCl or 5 mol% of Yb(OTf)₃).[22]

  • If using a solvent, add ethanol (10 mL). For solvent-free conditions, proceed to the next step.[23]

  • Reflux the mixture with stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[24][25]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]

  • 96-well microplates

  • Test pyrimidine derivatives dissolved in DMSO

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[24]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[7][27]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose)

  • Test pyrimidine derivatives

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed the host cells in 6-well plates to form a confluent monolayer.[7]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the growth medium from the cells and infect them with a viral dilution that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[7]

  • After adsorption, remove the viral inoculum and wash the cell monolayer with PBS.

  • Add the different concentrations of the test compound to the respective wells. Include a "virus only" control (no compound).

  • Cover the cells with the overlay medium and allow it to solidify.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).[26]

  • Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet.[7]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.

  • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).[26]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[11][21]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test pyrimidine derivatives

  • 96-well microplates

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • Prepare serial two-fold dilutions of the test compounds in the broth directly in the wells of a 96-well plate.

  • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include a growth control (microorganism without compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Signaling Pathways and Logical Relationships

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action.

Pyrimidine Metabolism Pathways

The synthesis and degradation of pyrimidines are tightly regulated multi-step processes involving numerous enzymes.

This pathway synthesizes pyrimidine nucleotides from simple precursors. The initial and rate-limiting step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPSII).[5] The pathway proceeds through several intermediates to form Uridine Monophosphate (UMP), which is the precursor for other pyrimidine nucleotides.[28]

de_novo_pyrimidine_biosynthesis Bicarbonate Bicarbonate + Glutamine + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP Kinases UTP->Carbamoyl_Phosphate Feedback Inhibition CTP CTP UTP->CTP CTP Synthetase pyrimidine_degradation Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) N_Carbamoyl_beta_Alanine N-Carbamoyl-β-Alanine Dihydrouracil->N_Carbamoyl_beta_Alanine Dihydropyrimidinase (DHP) beta_Alanine β-Alanine + CO₂ + NH₃ N_Carbamoyl_beta_Alanine->beta_Alanine β-Ureidopropionase EGFR_signaling_inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

References

4-(Dimethoxymethyl)-2-methylpyrimidine: A Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 4-(Dimethoxymethyl)-2-methylpyrimidine, a key building block in the creation of novel therapeutics.

This document provides an in-depth overview of this compound, a heterocyclic intermediate of significant interest in medicinal chemistry. Its unique structural features, particularly the masked aldehyde functionality, render it a valuable synthon for the elaboration of complex molecular architectures targeting a range of biological pathways. This guide details a plausible synthetic route, experimental protocols, and explores its application in the development of targeted therapies, with a focus on chemokine receptor antagonists.

Core Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 175277-33-5
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Expected to be a liquid or low-melting solid

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The core pyrimidine ring is constructed via a condensation reaction, followed by functional group manipulations to install the desired substituents.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Formylation & Acetal Formation (Hypothetical) cluster_3 Step 4: Dechlorination (Hypothetical) A Acetamidine Hydrochloride D 4,6-Dihydroxy-2-methylpyrimidine A->D B Dimethyl Malonate B->D C Sodium Methoxide C->D Base F 4,6-Dichloro-2-methylpyrimidine D->F E POCl₃ E->F Chlorinating Agent I 4-(Dimethoxymethyl)-2-methyl-6-chloropyrimidine F->I G Vilsmeier-Haack Reagent (POCl₃, DMF) G->I Formylation H Methanol H->I Acetalization K This compound I->K J H₂, Pd/C J->K Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This procedure is adapted from the synthesis of analogous pyrimidine structures.[1][2]

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Condensation Reaction: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.0 eq) dropwise at room temperature. Following the addition, introduce acetamidine hydrochloride (1.0 eq) portion-wise.

  • Reaction Execution: Heat the resulting mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitate, 4,6-dihydroxy-2-methylpyrimidine, is then collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Theoretical Yield (%)
Acetamidine HCl1.094.54-
Dimethyl Malonate1.0132.12-
Sodium Methoxide2.054.02-
4,6-Dihydroxy-2-methylpyrimidine-126.11~85-90
Experimental Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol is a standard method for the chlorination of hydroxypyrimidines.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The product, 4,6-dichloro-2-methylpyrimidine, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Theoretical Yield (%)
4,6-Dihydroxy-2-methylpyrimidine1.0126.11-
Phosphorus OxychlorideExcess153.33-
4,6-Dichloro-2-methylpyrimidine-162.01>90

Note: The subsequent steps to introduce the dimethoxymethyl group are hypothetical and would require experimental optimization. A plausible approach involves a Vilsmeier-Haack formylation followed by acetal formation and subsequent dechlorination.

Application as a Synthetic Intermediate: A Case Study in CXCR2 Antagonist Development

The 4-(dimethoxymethyl) group serves as a stable precursor to the 4-formyl group. Pyrimidine-4-carboxaldehydes are valuable intermediates for constructing various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations. One area where such intermediates are of high interest is in the development of antagonists for the chemokine receptor CXCR2.

CXCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses by mediating neutrophil recruitment.[3] Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and certain cancers.[3]

Diagram: Simplified CXCR2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CXCLs CXCLs (e.g., IL-8) CXCR2 CXCR2 Receptor CXCLs->CXCR2 Binds G_protein Gαi Protein CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Ca_release->Cellular_Response ERK ERK Activation PKC->ERK ERK->Cellular_Response Antagonist Pyrimidine-based CXCR2 Antagonist (derived from intermediate) Antagonist->CXCR2 Blocks

Caption: Simplified CXCR2 signaling pathway and the point of intervention for pyrimidine-based antagonists.

Synthetic Utility in CXCR2 Antagonist Synthesis

The 4-formyl-2-methylpyrimidine, obtained from the deprotection of this compound, can be utilized in the synthesis of CXCR2 antagonists. For instance, the aldehyde can undergo reductive amination with a suitable amine-containing fragment to introduce key pharmacophoric features required for potent receptor binding.

Experimental Protocol 3: Deprotection to 4-Formyl-2-methylpyrimidine (General Procedure)

This is a general procedure for the acidic hydrolysis of a dimethyl acetal.[4]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl or formic acid).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or GC-MS.

  • Work-up and Isolation: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-formyl-2-methylpyrimidine.

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Theoretical Yield (%)
This compound1.0168.19-
Aqueous AcidCatalytic/Excess--
4-Formyl-2-methylpyrimidine-122.12>95

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its ability to serve as a stable precursor to the corresponding aldehyde allows for a wide range of chemical transformations, making it a key building block in the drug discovery pipeline. The application of this intermediate in the development of CXCR2 antagonists highlights its potential in creating novel therapeutics for inflammatory diseases and cancer. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Structure and chemical formula of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and potential applications of this compound, with a focus on its role as a key intermediate in pharmaceutical synthesis.

Chemical Structure and Formula

The chemical structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a dimethoxymethyl group at the 4-position. The dimethoxymethyl group serves as a protected aldehyde, which is a versatile functional handle in organic synthesis.

chemical_structure cluster_pyrimidine cluster_substituents N1 N C2 C N1->C2 N3 N C2->N3 CH3_group CH₃ C2->CH3_group C4 C N3->C4 C5 C C4->C5 C_acetal CH C4->C_acetal C6 C C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 OCH3_1 OCH₃ C_acetal->OCH3_1 OCH3_2 OCH₃ C_acetal->OCH3_2 workflow start 4-(Dimethoxymethyl)- 2-methylpyrimidine deprotection Acid-catalyzed Deprotection start->deprotection intermediate 2-Methyl-4-formylpyrimidine deprotection->intermediate reaction Further Synthetic Transformations (e.g., Reductive Amination, Wittig Reaction) intermediate->reaction final_product Complex Bioactive Molecule (e.g., Kinase Inhibitor) reaction->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription drug Pyrimidine-based Kinase Inhibitor (Derived from Intermediate) drug->raf Inhibition response Cellular Response (Proliferation, Survival) transcription->response ligand Growth Factor ligand->receptor

References

In-Depth Technical Guide: Physical and Chemical Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. The document details its chemical identity, physicochemical characteristics, and available spectral data. It also explores its stability, reactivity, and potential biological significance based on the known activities of related pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering critical data for the handling, characterization, and further investigation of this compound.

Chemical Identity and Structure

This compound is a pyrimidine derivative characterized by a dimethoxymethyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.

IdentifierValue
IUPAC Name This compound
CAS Number 175277-33-5[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
InChI InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3
InChIKey VDXHJWMLYFVGDL-UHFFFAOYSA-N[1]
SMILES CC1=NC=CC(=N1)C(OC)OC

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Physical State Liquid or solidSigma-Aldrich
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point 119 °C (predicted)ChemicalBook
Density 1.1 ± 0.1 g/cm³Finetech Industry Limited
Flash Point 72.8 ± 13.4 °CFinetech Industry Limited
pKa 1.40 ± 0.31 (predicted)ChemicalBook
XlogP 0.3 (predicted)PubChem[2]

Synthesis and Purification

General Synthetic Approach

A likely precursor for this compound is 2-methylpyrimidine-4-carbaldehyde. The target compound can then be synthesized through the acetalization of this aldehyde.

Proposed Experimental Protocol: Acetalization of 2-Methylpyrimidine-4-carbaldehyde

This protocol is adapted from general procedures for the formation of acetals from aldehydes using acid catalysis.[3]

Materials:

  • 2-Methylpyrimidine-4-carbaldehyde

  • Methanol (anhydrous)

  • Hydrochloric acid (catalytic amount) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (saturated solution)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyrimidine-4-carbaldehyde in an excess of anhydrous methanol.

  • Add a catalytic amount of hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

While specific spectral data is not widely published, chemical suppliers like ChemicalBook list the availability of 1H NMR, 13C NMR, IR, and MS spectra for this compound.[4] The expected spectral features are discussed below based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Methyl protons (CH₃) at C2Singlet~2.5
Methoxyl protons (OCH₃)Singlet~3.4
Acetal proton (CH)Singlet~5.5
Pyrimidine ring protonsDoublet and Doublet of doublets~7.0 - 8.8

The exact chemical shifts and coupling constants for the pyrimidine ring protons would depend on the specific electronic environment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display signals corresponding to each unique carbon atom in the molecule.

Carbon AtomApproximate Chemical Shift (ppm)
Methyl carbon (CH₃) at C2~25
Methoxyl carbons (OCH₃)~55
Acetal carbon (CH)~100
Pyrimidine ring carbons~120 - 170
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key characteristic peaks are expected in the following regions:

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
C-H (sp³)Stretch2850-3000
C-H (aromatic)Stretch3000-3100[5]
C=N, C=C (pyrimidine ring)Stretch1400-1600[5]
C-O (acetal)Stretch1050-1150
Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (168.19). Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and the cleavage of the dimethoxymethyl group. Predicted m/z values for common adducts are available in databases like PubChem.[2]

Reactivity and Stability

Stability

This compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from incompatible materials. The dimethoxymethyl group, being an acetal, is sensitive to acidic conditions and can undergo hydrolysis back to the corresponding aldehyde. Therefore, contact with strong acids should be avoided to maintain the integrity of the compound.

Reactivity
  • Hydrolysis: The acetal functional group is the most reactive site under acidic conditions, leading to the formation of 2-methylpyrimidine-4-carbaldehyde and two equivalents of methanol. This reaction is typically reversible.

  • Nucleophilic and Electrophilic Attack: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. The nitrogen atoms of the pyrimidine ring can act as nucleophiles and can be alkylated or protonated.

Reactivity Compound 4-(Dimethoxymethyl)-2- methylpyrimidine Hydrolysis_Product 2-Methylpyrimidine-4-carbaldehyde + 2 CH3OH Compound->Hydrolysis_Product Hydrolysis Nucleophilic_Addition Nucleophilic Aromatic Substitution Compound->Nucleophilic_Addition Acid H+ Acid->Hydrolysis_Product Nucleophile Nu- Nucleophile->Nucleophilic_Addition

Caption: Key reactivity pathways of this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound itself, the pyrimidine scaffold is a core component of numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The presence of the pyrimidine ring suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.

The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under mild conditions to allow for further chemical modifications. This makes the compound a versatile building block for creating a library of pyrimidine derivatives for biological screening. For instance, the aldehyde functionality can be used in reactions such as reductive amination to introduce various amine-containing side chains, potentially leading to compounds with interesting pharmacological profiles.

Given that many pyrimidine derivatives are known to interact with various cellular signaling pathways, it is plausible that derivatives of this compound could also exhibit such activities. Further research, including biological screening and cytotoxicity assays, would be necessary to explore the potential of this compound and its derivatives in drug discovery.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area. It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pyrimidine derivative with potential as a versatile building block in medicinal chemistry. This guide has summarized its known physical and chemical properties, proposed a synthetic route, and outlined its expected spectral characteristics and reactivity. The lack of extensive published data on this specific compound highlights the opportunity for further research to fully characterize its properties and explore its potential applications in the development of novel biologically active molecules.

References

4-(Dimethoxymethyl)-2-methylpyrimidine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(Dimethoxymethyl)-2-methylpyrimidine, including its nomenclature, physicochemical properties, and currently available information on its synthesis and biological context. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Nomenclature

The unique identification of a chemical compound is fundamental for research and regulatory purposes. This section details the IUPAC name and various synonyms associated with this compound.

The standard IUPAC name for this compound is This compound [1]. It is also known by several synonyms, which are listed in the table below for comprehensive identification.

Identifier TypeIdentifier
IUPAC Name This compound[1]
CAS Number 175277-33-5[1]
Molecular Formula C8H12N2O2[1][2][3]
Synonyms 4-(dimethoxymethyl)-2-methyl-pyrimidine, 4-Dimethoxymethyl-2-methyl-pyrimidine, C-6521, CID2799572, SPB 04845, ZINC00166503[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and application in experimental settings. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Weight 168.19 g/mol [2][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 119 °C[2]
Density 1.085 ± 0.06 g/cm³ (Predicted)[2]; 1.1 ± 0.1 g/cm³[3]
Flash Point 72.8 ± 13.4 °C[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[2]

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound could conceptually involve the reaction of a suitably protected 4-formyl-2-methylpyrimidine precursor or the direct introduction of the dimethoxymethyl group onto a pre-formed 2-methylpyrimidine ring.

Below is a conceptual workflow for the synthesis of a pyrimidine core, which could be adapted for the target molecule.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product Amidine Amidine Derivative (e.g., Acetamidine) Condensation Base-catalyzed Condensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification (e.g., Crystallization, Chromatography) Cyclization->Purification PyrimidineCore Substituted Pyrimidine Core Purification->PyrimidineCore

Caption: Conceptual workflow for pyrimidine synthesis.

Biological Activity and Potential Applications

As of the latest available data, there are no specific studies detailing the biological activity or signaling pathways directly associated with this compound. However, the pyrimidine scaffold is a core structure in numerous biologically active molecules, including DNA and RNA bases, and is a privileged structure in medicinal chemistry.

Derivatives of pyrimidine have been shown to exhibit a wide range of biological activities, including:

  • Antitumor agents: Some pyrimidine derivatives act as antitubulin agents, inhibiting cell proliferation[5].

  • Antimicrobial and Anthelmintic activity: Certain substituted pyrimidines have demonstrated potential as antimicrobial and anthelmintic agents[6].

  • Anti-tubercular Activity: 2,4-Diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular properties[7].

  • Kinase Inhibition: Pyrimidine-based compounds have been investigated as potential inhibitors of kinases such as EGFR and VEGFR-2[8].

The logical relationship between the core pyrimidine structure and its diverse biological activities is illustrated in the diagram below.

G cluster_derivatives Structural Modifications cluster_activities Potential Biological Activities Pyrimidine Pyrimidine Core Structure D1 Substitution at C2, C4, C5, C6 Pyrimidine->D1 D2 Ring Fusion Pyrimidine->D2 A1 Anticancer D1->A1 A2 Antimicrobial D1->A2 A3 Kinase Inhibition D1->A3 A4 Antiviral D2->A4

Caption: Pyrimidine core and its potential biological roles.

Given the established importance of the pyrimidine nucleus, this compound represents a compound of interest for further investigation into its potential biological and pharmacological properties. The lack of current data highlights an opportunity for novel research in this area.

References

Methodological & Application

Synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(dimethoxymethyl)-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Pinner reaction, a classic method for the formation of pyrimidine rings.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents. The title compound, this compound, serves as a key intermediate, with the dimethoxymethyl group acting as a protected aldehyde, which can be readily unmasked for further functionalization. This protocol outlines a straightforward and efficient synthesis from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation reaction between 1,1,3,3-tetramethoxypropane and acetamidine hydrochloride. The 1,1,3,3-tetramethoxypropane serves as a stable precursor to malondialdehyde, which in situ reacts with the acetamidine to form the pyrimidine ring.

Overall Reaction:

Experimental Protocol

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Acetamidine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1 equivalent) and ethanol as the solvent.

  • Addition of Reagents: To the stirred solution, add acetamidine hydrochloride (1.1 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,1,3,3-Tetramethoxypropane1.0 eq
Acetamidine hydrochloride1.1 eq
Catalyst
Concentrated Hydrochloric AcidCatalytic amount
Solvent
Ethanol10 mL/g of limiting reagent
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4 - 6 hours
Work-up & Purification
Extraction SolventDichloromethane
Purification MethodSilica Gel Column Chromatography
Expected Yield
Yield60-70%

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 1,1,3,3-Tetramethoxypropane Reaction Acid-Catalyzed Condensation (Reflux, 4-6h) Reactant1->Reaction Reactant2 Acetamidine HCl Reactant2->Reaction Solvent Ethanol Solvent->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Cool to RT Extraction Extraction (CH2Cl2) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-(Dimethoxymethyl)- 2-methylpyrimidine Purification->Product Characterization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

The following diagram outlines the proposed reaction mechanism for the Pinner synthesis of this compound.

Pinner_Mechanism cluster_hydrolysis In Situ Aldehyde Formation cluster_condensation Pyrimidine Ring Formation TMP 1,1,3,3-Tetramethoxypropane MDA Malondialdehyde (in situ) TMP->MDA + H2O, - 2 CH3OH H_plus H+ Intermediate1 Nucleophilic Attack MDA->Intermediate1 Acetamidine Acetamidine Acetamidine->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 - H2O Dihydropyrimidine Dihydropyrimidine Intermediate Intermediate2->Dihydropyrimidine Product 4-(Dimethoxymethyl)- 2-methylpyrimidine Dihydropyrimidine->Product Oxidation (air)

Caption: Proposed mechanism for the Pinner synthesis of the target pyrimidine.

Application Notes and Protocols for the Synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of 4-(dimethoxymethyl)-2-methylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The dimethoxymethyl group serves as a protected aldehyde, which can be readily deprotected to the corresponding formyl group, allowing for further functionalization and derivatization. This makes this compound a versatile intermediate for the synthesis of a wide range of complex molecules.

The most common and efficient method for the synthesis of this compound is the Pinner pyrimidine synthesis. This reaction involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine. In the case of this compound, the key precursors are a β-dicarbonyl compound bearing a dimethoxymethyl group and acetamidine.

Reaction Mechanism: Pinner Pyrimidine Synthesis

The Pinner synthesis for this compound proceeds through a well-established cyclocondensation mechanism. The reaction is typically catalyzed by a base, such as sodium ethoxide or sodium methoxide.

The proposed mechanism involves the following key steps:

  • Enolate Formation: The base abstracts an acidic α-proton from the β-dicarbonyl equivalent, 4,4-dimethoxy-2-butanone, to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of the acetamidine.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the other nitrogen atom of the amidine moiety onto the remaining carbonyl group of the dicarbonyl precursor leads to the formation of a cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring.

This reaction pathway is a classic example of forming a six-membered heterocyclic ring through the combination of a 1,3-dielectrophile (the β-dicarbonyl compound) and a 1,3-dinucleophile (the amidine).

Pinner_Mechanism Pinner Synthesis Mechanism for this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4,4-dimethoxy-2-butanone 4,4-Dimethoxy-2-butanone Enolate Enolate of 4,4-dimethoxy-2-butanone 4,4-dimethoxy-2-butanone->Enolate Base (e.g., NaOEt) Acetamidine Acetamidine Adduct Initial Adduct Acetamidine->Adduct Enolate->Adduct Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Adduct->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product Dehydration (-H2O)

Caption: Proposed reaction mechanism for the Pinner synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound via the Pinner condensation reaction.

Materials:

  • 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal)

  • Acetamidine hydrochloride

  • Sodium ethoxide (or sodium methoxide)

  • Anhydrous ethanol (or methanol)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (10 mL per 10 mmol of the limiting reagent).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature with stirring until it is completely dissolved.

  • Reactant Addition: To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture for 15 minutes. Then, add 4,4-dimethoxy-2-butanone (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary:

ParameterValueReference
Reactants
4,4-Dimethoxy-2-butanone1.0 equivalentGeneral Pinner Synthesis Principles
Acetamidine hydrochloride1.0 equivalentGeneral Pinner Synthesis Principles
Sodium ethoxide1.1 equivalentsGeneral Pinner Synthesis Principles
Reaction Conditions
SolventAnhydrous EthanolGeneral Pinner Synthesis Principles
TemperatureReflux (~78 °C)General Pinner Synthesis Principles
Reaction Time4 - 6 hoursGeneral Pinner Synthesis Principles
Yield
Expected YieldModerate to goodBased on similar Pinner syntheses

Note: The exact yield can vary depending on the specific reaction scale and purification efficiency.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup 1. Dissolve NaOEt in Ethanol Reactant_Addition 2. Add Acetamidine HCl and 4,4-Dimethoxy-2-butanone Reaction_Setup->Reactant_Addition Reflux 3. Heat to Reflux (4-6 h) Reactant_Addition->Reflux Solvent_Removal 4. Remove Ethanol Reflux->Solvent_Removal Extraction 5. Extraction with Diethyl Ether and NaHCO3(aq) Solvent_Removal->Extraction Drying 6. Dry Organic Layer (MgSO4) Extraction->Drying Concentration 7. Concentrate Drying->Concentration Chromatography 8. Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The Pinner synthesis provides a reliable and straightforward method for the preparation of this compound. The provided protocol, based on established chemical principles, offers a solid foundation for researchers to synthesize this valuable intermediate. The ability to deprotect the dimethoxymethyl group to an aldehyde opens up a wide range of possibilities for its use in the development of novel pharmaceuticals and other functional molecules. Careful optimization of reaction conditions may be necessary to achieve maximum yields for specific applications.

Application of Pyrimidine Derivatives in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, owing to its structural similarity to the purine and pyrimidine bases of DNA and RNA. This structural mimicry allows pyrimidine derivatives to function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] Furthermore, the versatile nature of the pyrimidine ring has enabled the design of targeted therapies that inhibit specific enzymes crucial for cancer cell survival and growth, such as protein kinases.[2][3] This document provides an overview of the application of pyrimidine derivatives in oncology, complete with quantitative data on their efficacy, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Mechanisms of Action

Pyrimidine derivatives exert their anticancer effects through various mechanisms, primarily categorized as:

  • Antimetabolites: These compounds interfere with metabolic pathways essential for DNA and RNA synthesis. Key targets include:

    • Thymidylate Synthase (TS): Inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, ultimately causing "thymineless death" in cancer cells.[4]

    • Dihydrofolate Reductase (DHFR): DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and dTMP.[5][6] DHFR inhibitors disrupt this process, leading to the inhibition of DNA synthesis.[5]

  • Kinase Inhibitors: Many pyrimidine derivatives are designed to target protein kinases, enzymes that play a pivotal role in cell signaling pathways regulating cell growth, proliferation, and survival.[2] Key kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth.[7][8] Pyrimidine-based EGFR inhibitors can block these aberrant signals.[7][8]

    • Cyclin-Dependent Kinases (CDKs): CDKs are critical for cell cycle progression. Inhibiting CDKs can arrest the cell cycle and induce apoptosis in cancer cells.[9]

    • Other Kinases: The pyrimidine scaffold has been utilized to develop inhibitors for a wide range of other kinases implicated in cancer, such as VEGFR, c-KIT, and PDGFR.[2]

Quantitative Data: In Vitro Efficacy of Pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ClassDerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
EGFR Inhibitors Pyrimidine-5-carbonitrile (Compound 10b)EGFRHepG2 (Liver)3.56[10]
A549 (Lung)5.85[10]
MCF-7 (Breast)7.68[10]
4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 30)EGFRA4310.00095[9]
4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 31)EGFRA4310.00097[9]
4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 32)EGFRA4310.0015[9]
DHFR/TS Inhibitors Pyrrolo[2,3-d]pyrimidine (Compound 4)TS & DHFRHuman TS0.09[11]
Human DHFR0.42[11]
Pyrazolo[3,4-d]pyrimidine (Compound 7f)DHFRMCF-7 (Breast)Not specified as IC50[12]
Other Kinase Inhibitors Pyrimidine-sulfonamide hybrid (Compound 3a)Not SpecifiedHCT-116 (Colon)5.66[13]
Pyrimidine-sulfonamide hybrid (Compound 3b)Not SpecifiedHCT-116 (Colon)9.59[13]
Pyridopyrimidine (Compound 5)EGFR & CDK4/cyclin D1HeLa (Cervical)9.27[14]
MCF-7 (Breast)7.69[14]
HepG-2 (Liver)5.91[14]
Miscellaneous 2,4,5-substituted pyrimidineNot SpecifiedBEL-74502 (Liver)< 0.10[15]
Indazol-pyrimidine (Compound 4f)Not SpecifiedMCF-7 (Breast)1.629[16]
Indazol-pyrimidine (Compound 4i)Not SpecifiedMCF-7 (Breast)1.841[16]

Experimental Protocols

General Synthesis of Pyrimidine Derivatives

A common method for synthesizing substituted pyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. The following is a generalized protocol.

Protocol: Synthesis of 2,4,5-Substituted Pyrimidines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-dicarbonyl compound (1 equivalent) and substituted amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (2-3 equivalents), to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Derivative Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity_Assay->Mechanism_Study Animal_Model Animal Model Development (e.g., Xenograft) Mechanism_Study->Animal_Model Promising Candidates Drug_Administration Compound Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

References

Application Notes and Protocols: 4-(Dimethoxymethyl)-2-methylpyrimidine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(dimethoxymethyl)-2-methylpyrimidine as a key building block in the synthesis of pharmaceutically active compounds. The dimethoxymethyl group serves as a stable, protected form of a formyl group, which can be unmasked under acidic conditions to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions crucial for the assembly of complex heterocyclic scaffolds.

Introduction to this compound

This compound is a pyrimidine derivative with the chemical formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[1] Its primary utility in pharmaceutical synthesis lies in its role as a precursor to 4-formyl-2-methylpyrimidine. The acetal functionality offers significant advantages in multi-step syntheses by preventing unwanted side reactions of the otherwise reactive aldehyde group. This allows for chemical modifications at other positions of the pyrimidine ring before the aldehyde is liberated for subsequent cyclization or condensation reactions. Pyrimidine rings are central scaffolds in a vast array of pharmaceuticals, including anticancer agents like Imatinib and Dasatinib, and antibacterial drugs like Sulfadiazine.[2][3][4][5][6][7][8]

Key Synthetic Application: Synthesis of a Dihydropyrimidinone Core

A prominent application of this compound is in the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones (DHPMs). These scaffolds are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The following protocol details the synthesis of a model DHPM, ethyl 6-methyl-4-(2-methylpyrimidin-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, illustrating the precursor's role.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(2-methylpyrimidin-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a representative example of a Biginelli-type condensation.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In situ Aldehyde Formation: To a 100 mL round-bottom flask, add this compound (1.68 g, 10 mmol) and ethanol (20 mL). While stirring, add 1 mL of concentrated hydrochloric acid dropwise. Heat the mixture to 60°C for 1 hour to facilitate the hydrolysis of the acetal to the corresponding aldehyde. Monitor the reaction by TLC until the starting material is consumed.

  • Biginelli Condensation: To the reaction mixture containing the in situ generated 4-formyl-2-methylpyrimidine, add ethyl acetoacetate (1.30 g, 10 mmol) and urea (0.72 g, 12 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane = 1:1).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: To the crude product (either the filtered solid or the residue from evaporation), add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Crystallization: Filter off the drying agent and concentrate the organic phase under reduced pressure. Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to afford the pure product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Molecular Weight168.19 g/mol
ProductEthyl 6-methyl-4-(2-methylpyrimidin-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Theoretical Yield2.90 g (for 10 mmol scale)
Typical Experimental Yield 2.32 g (80%)
Purity (by HPLC)>98%
Melting Point205-207 °C

Visualization of the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of the dihydropyrimidinone core from this compound.

G cluster_0 Step 1: In Situ Aldehyde Formation cluster_1 Step 2: Biginelli Condensation start 4-(Dimethoxymethyl)- 2-methylpyrimidine aldehyde 4-Formyl- 2-methylpyrimidine start->aldehyde H₂O, H⁺ (Ethanol, 60°C) product Dihydropyrimidinone Product aldehyde->product Reflux (Ethanol) reagents Ethyl Acetoacetate + Urea reagents->product G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., Src, Abl) Receptor->Kinase TF Transcription Factors Kinase->TF Response Cell Proliferation & Survival TF->Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase

References

Application Notes and Protocols for the Characterization of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analytical characterization of 4-(Dimethoxymethyl)-2-methylpyrimidine (CAS No. 175277-33-5). The methodologies outlined herein are essential for the verification of the chemical structure, assessment of purity, and quality control of this compound in research and development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific experimental data for this compound is limited in publicly available literature, this guide presents established protocols for similar pyrimidine derivatives that can be readily adapted.

Compound Information

This compound is a pyrimidine derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[1][2][3] Its chemical structure features a pyrimidine core substituted with a methyl group at the 2-position and a dimethoxymethyl group at the 4-position. Accurate characterization is crucial for its application in chemical synthesis and drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175277-33-5[4]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol [1][2]
IUPAC Name This compound[5]
Physical Form Liquid or solid[5]
Purity (Typical) ≥97%[5][6]

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Spectral Width: 0-12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as the ¹³C nucleus is less sensitive)

    • Spectral Width: 0-200 ppm

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H ~8.7DoubletH-6 (pyrimidine ring)
~7.2DoubletH-5 (pyrimidine ring)
~5.5Singlet-CH(OCH₃)₂
~3.4Singlet-OCH₃
~2.7Singlet-CH₃
¹³C ~168SingletC-2 (pyrimidine ring)
~165SingletC-4 (pyrimidine ring)
~158SingletC-6 (pyrimidine ring)
~118SingletC-5 (pyrimidine ring)
~102Singlet-CH(OCH₃)₂
~54Singlet-OCH₃
~25Singlet-CH₃

Note: The chemical shift values are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with the mass spectrometer's ionization source.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive (to observe [M+H]⁺, [M+Na]⁺, etc.) or Negative (to observe [M-H]⁻)

    • Capillary Voltage: 3-5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-400 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ at m/z 169.09715).[1]

    • Analyze other adducts that may be present (e.g., [M+Na]⁺, [M+K]⁺).[1]

    • For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

AdductCalculated m/z
[M+H]⁺169.09715
[M+Na]⁺191.07909
[M+K]⁺207.05303
[M+NH₄]⁺186.12369
[M-H]⁻167.08259

Data sourced from PubChemLite.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

    • Derivatization (e.g., silylation) may be considered to improve volatility and thermal stability, though it may not be necessary for this compound.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Solvent Delay: Set to avoid the solvent peak (e.g., 3-5 minutes).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and characteristic fragment ions.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation, quantification, and purity assessment of non-volatile compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration standards if quantitative analysis is required.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 60:40 (v/v) acetonitrile:water. A buffer (e.g., 0.1% formic acid) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector at a wavelength of approximately 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.

Visualizations

Experimental Workflows

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum transfer->acquire_13c processing Fourier Transform, Phase & Baseline Correction acquire_1h->processing analysis Assign Signals, Determine Structure & Purity processing->analysis experimental_workflow_gcms cluster_prep Sample Preparation cluster_sep GC Separation cluster_detect MS Detection & Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separate on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Analyze Mass Spectrum ionize->analyze

References

Application Notes and Protocols for the NMR Analysis of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(dimethoxymethyl)-2-methylpyrimidine. This document includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a structural elucidation framework.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of pyrimidine, a core structure in many biologically active molecules, understanding its structural and electronic properties is crucial. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of such compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, detailed experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar pyrimidine derivatives and established NMR principles. The spectra are referenced to a standard solvent, Chloroform-d (CDCl₃).

¹H NMR Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.30 - 7.40Doublet~5.01H
H-6~8.60 - 8.70Doublet~5.01H
CH(OCH₃)₂~5.50 - 5.60Singlet-1H
OCH₃~3.40 - 3.50Singlet-6H
CH₃~2.70 - 2.80Singlet-3H
¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

CarbonChemical Shift (δ, ppm)
C-2~166 - 168
C-4~163 - 165
C-5~120 - 122
C-6~156 - 158
CH(OCH₃)₂~102 - 104
OCH₃~53 - 55
CH₃~24 - 26

Experimental Protocols

The following protocols provide a standardized methodology for the preparation of this compound samples and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube securely and vortex or sonicate the sample until the solid is completely dissolved.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Spectrometer Setup: Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Protocol 3: ¹³C NMR Spectrum Acquisition
  • Spectrometer Setup: Use the same sample prepared for ¹H NMR analysis.

  • Tuning: Tune the NMR probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-180 ppm).

    • Number of Scans: Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its NMR analysis.

molecular_structure cluster_pyrimidine This compound N1 N C2 C N1->C2 N3 N C2->N3 C2_CH3 CH₃ C2->C2_CH3 C4 C N3->C4 C5 C C4->C5 C4_CH CH C4->C4_CH C6 C C5->C6 C6->N1 O1 O C4_CH->O1 O2 O C4_CH->O2 CH3_1 CH₃ O1->CH3_1 CH3_2 CH₃ O2->CH3_2

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C process_fid Fourier Transform & Phasing acquire_1H->process_fid acquire_13C->process_fid calibrate Calibrate Chemical Shifts process_fid->calibrate integrate_assign Integrate & Assign Signals calibrate->integrate_assign structure Structural Elucidation integrate_assign->structure

Caption: General workflow for NMR analysis.

Mass Spectrometry Protocol for the Quantitative Analysis of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine nucleotides are essential biomolecules critical for numerous cellular functions, including the synthesis of DNA and RNA, protein glycosylation, and the formation of cell membranes. The precise measurement of pyrimidine intermediates is crucial for understanding cellular metabolism, diagnosing inborn errors of metabolism, studying metabolic reprogramming in cancer, and for the development of therapeutic drugs targeting pyrimidine metabolic pathways.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity, specificity, and throughput, allowing for the simultaneous quantification of multiple analytes in complex biological matrices.[1][2][3]

This document provides detailed protocols for the sample preparation and LC-MS/MS analysis of pyrimidine intermediates in various biological samples, along with quantitative data to aid in experimental design and data interpretation.

Metabolic Pathways of Pyrimidine Intermediates

Pyrimidines are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway synthesizes pyrimidine nucleotides from simple precursors such as bicarbonate, aspartate, and glutamine. It is an energy-intensive process that is tightly regulated to meet the cellular demand for nucleotides. A key intermediate in this pathway is orotic acid. Elevated levels of orotic acid in urine can be indicative of certain metabolic disorders, such as defects in the urea cycle or hereditary orotic aciduria.[4]

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides derived from the degradation of DNA and RNA. This process is less energy-consuming and is critical for tissues with low de novo synthesis capacity.

Pyrimidine Biosynthesis and Salvage Pathways

Pyrimidine_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Products Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid OMP OMP Orotic Acid->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP Uracil Uracil UMP_salvage UMP Uracil->UMP_salvage Thymine Thymine TMP TMP Thymine->TMP Cytosine Cytosine CMP CMP Cytosine->CMP Uridine Uridine Uridine->UMP_salvage Thymidine Thymidine Thymidine->TMP Cytidine Cytidine Cytidine->CMP UMP_salvage->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dTMP dTMP dUMP->dTMP DNA DNA dTMP->DNA

Caption: Overview of Pyrimidine De Novo Synthesis and Salvage Pathways.

Experimental Workflow for LC-MS/MS Analysis

A general workflow for the quantitative analysis of pyrimidine intermediates from biological samples involves several key steps: sample preparation, liquid chromatographic separation, and tandem mass spectrometry detection.

Workflow SampleCollection Biological Sample Collection (Urine, Serum, Cells) SamplePrep Sample Preparation (Protein Precipitation, Dilution, Filtration) SampleCollection->SamplePrep LC Liquid Chromatography Separation (HILIC or Reversed-Phase) SamplePrep->LC MS Tandem Mass Spectrometry (ESI, MRM Detection) LC->MS Data Data Acquisition and Analysis (Quantification) MS->Data

Caption: General Experimental Workflow for LC-MS/MS Analysis of Pyrimidines.

Experimental Protocols

Sample Preparation

a) Urine Samples

A simple dilution method is often sufficient for urine samples.[2]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 400 x g for 5 minutes to pellet any particulate matter.[2]

  • Based on creatinine levels, dilute the urine samples to a standardized concentration (e.g., 0.25 mM creatinine) with ultrapure water.[2]

  • Add an internal standard solution.

  • Filter the diluted sample through a 0.45 µm filter plate before injection into the LC-MS/MS system.[2]

b) Serum/Plasma Samples

Protein precipitation is required to remove high-abundance proteins that can interfere with the analysis.[5]

  • Thaw frozen serum or plasma samples on ice.

  • To 100 µL of sample, add 400 µL of cold organic solvent (e.g., methanol or acetonitrile) containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

c) Cell Culture Samples

Metabolite extraction is necessary to release the intracellular pyrimidine intermediates.[6]

  • Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the cell pellet.[6]

  • Incubate at -20°C for 15 minutes.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

Liquid Chromatography

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography can be used for the separation of pyrimidine intermediates. HILIC is particularly well-suited for retaining and separating these polar compounds.[7][8]

a) HILIC Method [7]

  • Column: ZIC-p-HILIC (150 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 6 mM Ammonium acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient: A linear gradient from 80% B to 20% B over 15 minutes, followed by a 5-minute re-equilibration at 80% B.

b) Reversed-Phase Method [2]

  • Column: ACE Excel C18-AR (100 mm x 3.0 mm, 1.7 µm)

  • Mobile Phase A: 0.4% Formic acid in ultrapure water

  • Mobile Phase B: 50:50 Methanol/Water

  • Flow Rate: 200 µL/min

  • Column Temperature: 25°C

  • Injection Volume: 1 µL

  • Gradient: A gradient from 10% B to 80% B over 5 minutes, then to 100% B for 2 minutes, and re-equilibration at 10% B.[2]

Mass Spectrometry

Tandem mass spectrometry is performed using an electrospray ionization (ESI) source and operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

  • Ionization Mode: ESI positive or negative, depending on the analyte.

  • Capillary Voltage: 2.5 - 3.75 kV[2][9]

  • Desolvation Temperature: 450 - 650°C[2][9]

  • Source Temperature: 150°C[2][9]

  • Desolvation Gas Flow: 600 - 800 L/h[2][9]

  • Cone Gas Flow: 150 L/h[2]

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of key pyrimidine intermediates.

Table 1: MRM Transitions for Selected Pyrimidine Intermediates

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Orotic Acid155.0111.0Negative
Uracil111.168.1Negative
Uridine245.1113.1Positive
UMP323.095.0Negative
Thymine125.182.1Negative
Thymidine243.1127.1Positive
Cytosine112.195.1Positive
Cytidine244.1112.1Positive

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)Reference
Uracil50100[7]
Uridine200 - 300100 - 400[7]
UMP200600[7]
UDP600200[7]
UTP25002000[7]

Table 3: Reported Concentrations of Orotic Acid in Biological Samples

Sample TypeConditionConcentration RangeReference
UrineHealthy Children0.2 - 1.4 mmol/mol creatinine[10]
PlasmaHealthy Children< 0.69 µM[10]
Dried Blood SpotsHealthy Children< 0.82 µM[10]
PlasmaCitrullinemia Patient133 µM[10]
UrineHHH Syndrome Patient9.1 mmol/mol creatinine[10]

Conclusion

The LC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantitative analysis of pyrimidine intermediates in various biological matrices. These protocols can be adapted for a wide range of research and clinical applications, from basic metabolic research to drug development and the diagnosis of metabolic disorders. Careful sample preparation and optimization of chromatographic and mass spectrometric conditions are essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Purification of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(Dimethoxymethyl)-2-methylpyrimidine, a key intermediate in various synthetic applications. The choice of purification method will depend on the nature of the impurities, the scale of the reaction, and the desired final purity. The following protocols for vacuum distillation, column chromatography, and recrystallization are provided as guidelines and may require optimization for specific applications.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for the purification of pyrimidine derivatives, which can be used as a general guide for the expected outcomes when purifying this compound. It is important to note that specific results will vary depending on the initial purity of the crude material and the specific conditions employed.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key AdvantagesKey Disadvantages
Vacuum Distillation 80-90%>98%70-85%Effective for removing non-volatile impurities and lower-boiling solvents. Good for large quantities.Requires specialized equipment. Potential for thermal degradation if not controlled carefully.
Column Chromatography 70-95%>99%60-90%High-resolution separation of closely related impurities. Applicable to a wide range of compounds.Can be time-consuming and requires significant solvent usage. Not ideal for very large scales.
Recrystallization 85-95%>99%50-80%Cost-effective and can yield very high-purity crystalline solids. Scalable.Finding a suitable solvent can be challenging. Lower yields if the compound is significantly soluble at low temperatures.

Experimental Protocols

Important Precaution: this compound contains an acetal functional group, which is sensitive to acidic conditions, particularly in the presence of water, and can hydrolyze to the corresponding aldehyde. Therefore, it is crucial to use dry solvents and avoid acidic reagents during workup and purification unless deprotection is intended.

Method 1: Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of the related 4-(dimethoxymethyl)pyrimidine is reported to be approximately 197 °C at atmospheric pressure.[1] Vacuum distillation allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.

Objective: To purify crude this compound by separating it from non-volatile impurities and residual high-boiling solvents.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Protocol:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is dry and free of cracks.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Add the crude this compound to the distillation flask (no more than two-thirds full).

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Wrap the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

  • Distillation Procedure:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Monitor the temperature of the vapor as it rises and begins to condense.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the purified this compound.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

G Workflow for Vacuum Distillation cluster_setup Apparatus Setup cluster_distillation Distillation cluster_shutdown Shutdown & Collection setup1 Assemble dry distillation apparatus setup2 Add crude product and stir bar to flask setup1->setup2 setup3 Grease joints and insulate setup2->setup3 dist1 Apply vacuum and start stirring setup3->dist1 dist2 Gently heat the flask dist1->dist2 dist3 Collect initial low-boiling fraction dist2->dist3 dist4 Collect pure product at stable temperature dist3->dist4 shut1 Cool apparatus to room temperature dist4->shut1 shut2 Release vacuum shut1->shut2 shut3 Collect purified product shut2->shut3

Figure 1: Workflow for Vacuum Distillation
Method 2: Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with similar polarities. Given the presence of the polar pyrimidine ring and the less polar dimethoxymethyl group, a solvent system of intermediate polarity is likely to be effective.

Objective: To achieve high purity of this compound by separating it from polar and non-polar impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A starting point could be a 4:1 to 2:1 mixture of hexanes:ethyl acetate.

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring

Protocol:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The flow rate should be controlled to allow for proper separation.

    • Continuously add more eluent to the top of the column to prevent it from running dry.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

G Workflow for Column Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep1 Pack column with silica gel slurry prep2 Load crude sample onto the column prep1->prep2 elute1 Elute with appropriate solvent system prep2->elute1 elute2 Collect fractions sequentially elute1->elute2 analysis1 Monitor fractions by TLC elute2->analysis1 analysis2 Combine pure fractions analysis1->analysis2 analysis3 Evaporate solvent to obtain pure product analysis2->analysis3

Figure 2: Workflow for Column Chromatography
Method 3: Recrystallization

If the crude this compound is a solid or a low-melting solid, recrystallization can be an effective purification method. The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Objective: To purify solid or semi-solid crude this compound by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • A selection of solvents for testing (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof)

  • Erlenmeyer flask

  • Heating plate with stirrer

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Protocol:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

G Logical Flow for Recrystallization start Start with Crude Product solvent_test Test Solvents for Suitability start->solvent_test dissolve Dissolve in Minimum Hot Solvent solvent_test->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool Insoluble impurities removed ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry end Pure Product dry->end

Figure 3: Logical Flow for Recrystallization

References

Safe handling and storage procedures for 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of 4-(Dimethoxymethyl)-2-methylpyrimidine (CAS No. 175277-33-5), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[1][3]

  • Clothing: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][2] If dust, aerosols, or fumes are generated, ensure adequate exhaust ventilation.[1]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 175277-33-5[4]
Molecular Formula C8H12N2O2[5][6]
Molecular Weight 168.19 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Storage Temperature Room Temperature or 2-8°C (refrigerated)[7][8]
Storage Conditions Inert atmosphere, sealed in dry conditions[7][8]

Experimental Protocols

Protocol 1: General Handling and Dispensing

This protocol outlines the procedure for safely handling and dispensing this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent (if required)

  • Glassware (beakers, flasks, graduated cylinders)

  • Pipettes and pipette tips

  • Spatula

  • Analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (see section 1)

  • Spill kit with inert absorbent material (e.g., sand, vermiculite)[1]

Procedure:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: If weighing a solid form or a specific amount of the liquid, do so in the fume hood. Use a tared weigh boat or suitable glassware.

  • Dispensing:

    • If the compound is a liquid, use a calibrated pipette to transfer the desired volume.

    • Avoid splashing.

  • Dissolving (if applicable): If making a solution, add the compound to the solvent in a flask. Cap and mix gently until dissolved.

  • Cleanup:

    • Thoroughly clean any spills immediately with an inert absorbent material and dispose of it as hazardous waste.[1]

    • Wash all glassware that has come into contact with the compound.

    • Wipe down the work surface in the fume hood.

  • Handwashing: Wash hands thoroughly with soap and water after handling is complete.[1]

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

  • Container: Keep the container tightly closed.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[7][8]

  • Temperature: Store in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures are either room temperature or refrigerated at 2-8°C.[7][8]

  • Location: Store in a locked cabinet or area to restrict access.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

Visualized Workflows

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Ventilated Fume Hood prep1->prep2 handling1 Weigh/Measure Compound prep2->handling1 handling2 Dispense into Reaction Vessel handling1->handling2 cleanup1 Clean Spills Immediately handling2->cleanup1 cleanup2 Decontaminate Glassware & Surfaces cleanup1->cleanup2 cleanup3 Dispose of Waste Properly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 storage1 Store in Tightly Sealed Container cleanup4->storage1 storage2 Use Inert Atmosphere storage1->storage2 storage3 Store at Recommended Temperature storage2->storage3

Caption: Workflow for safe handling of this compound.

Diagram 2: Emergency Response for Spills

start Spill Occurs evacuate Evacuate Immediate Area if Necessary start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect dispose Dispose of as Hazardous Waste collect->dispose clean Clean the Spill Area Thoroughly dispose->clean end Spill Handled clean->end

Caption: Emergency spill response protocol.

References

Application Notes and Protocols: Deprotection of Dimethoxymethyl Group to Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethoxymethyl group, a dimethyl acetal, serves as a robust and versatile protecting group for aldehydes in multistep organic synthesis. Its stability under neutral to strongly basic conditions allows for a wide range of chemical transformations on other parts of a molecule.[1] The regeneration of the aldehyde functionality, known as deprotection, is a critical step that is typically achieved under acidic conditions.[1][2] These application notes provide a comprehensive overview of various protocols for the deprotection of dimethoxymethyl groups, presenting quantitative data, detailed experimental procedures, and a visual representation of the general workflow.

Data Summary of Deprotection Protocols

The following table summarizes various reported methods for the deprotection of acetals, including dimethoxymethyl groups, to their corresponding aldehydes, highlighting the reagents, conditions, and yields.

Catalyst/ReagentSubstrate ExampleSolventTemperature (°C)TimeYield (%)Reference
Acid-Catalyzed Hydrolysis
p-Toluenesulfonic acid (catalytic)Dimethyl acetalAcetone/Water (10:1)Room Temperature-High[1]
Hydrochloric acid (0.1 mol%)Aldehyde Dimethyl AcetalMethanolAmbient-High[1]
Perchloric acid on silica gelAcetalSolvent-free or Alcohol--Excellent[3]
HBF₄-SiO₂Acetal/KetalWater/AlcoholRoom TemperatureShortHigh[4]
Lewis Acid Catalysis
Er(OTf)₃Acetal/KetalWet NitromethaneRoom Temperature--[3]
In(OTf)₃Acetal/KetalAcetoneRoom Temp or MW-Good to Excellent[3]
NaBArF₄ (catalytic)2-phenyl-1,3-dioxolaneWater305 minQuantitative[3]
Neutral Conditions
DMSO/H₂OAcetophenone dimethyl acetalDioxane--High[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid

This protocol outlines a standard and efficient method for the hydrolysis of a dimethyl acetal to its parent aldehyde using a catalytic amount of a strong protic acid.[1]

Materials:

  • Dimethoxymethyl-protected compound (1.0 eq)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount, e.g., 0.05 - 0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve the dimethoxymethyl-protected compound in a mixture of acetone and water (typically a 10:1 v/v ratio).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection under Neutral Conditions using DMSO/Water

This method is advantageous when acid-labile functional groups are present in the molecule.[5]

Materials:

  • Dimethoxymethyl-protected compound (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Dioxane (optional, as co-solvent)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

Procedure:

  • Dissolve the dimethoxymethyl-protected compound in a mixture of DMSO and water. Dioxane can be used as a co-solvent to improve solubility.[5]

  • Heat the reaction mixture. The optimal temperature may vary depending on the substrate and should be determined empirically.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine to remove DMSO.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde as needed.

Visualizations

General Reaction Pathway

The following diagram illustrates the general acid-catalyzed deprotection of a dimethoxymethyl group to an aldehyde. The reaction is a hydrolysis that proceeds via a hemiacetal intermediate.[1]

Deprotection_Mechanism Acetal Dimethoxymethyl Protected Aldehyde ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxoniumIon Oxonium Ion ProtonatedAcetal->OxoniumIon - CH₃OH Hemiacetal Hemiacetal Intermediate OxoniumIon->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde Aldehyde ProtonatedHemiacetal->Aldehyde - CH₃OH Methanol1 Methanol Methanol2 Methanol H2O H₂O H_plus H⁺

Caption: Acid-catalyzed hydrolysis of a dimethoxymethyl group.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the deprotection of a dimethoxymethyl group.

Experimental_Workflow start Start: Dimethoxymethyl Protected Compound reaction Reaction: - Add Solvent (e.g., Acetone/H₂O) - Add Catalyst (e.g., p-TSA) start->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Aqueous Workup: - Quench with NaHCO₃ - Extract with Organic Solvent monitoring->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: Aldehyde concentration->product If pure purification->product

Caption: General workflow for dimethoxymethyl deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis. A plausible route begins with the preparation of a 2-methylpyrimidine core, followed by functional group manipulations at the 4-position to introduce the dimethoxymethyl group. A typical sequence is the synthesis of 4-chloro-2-methylpyrimidine, followed by its conversion to 4-formyl-2-methylpyrimidine, and subsequent acetalization to yield the final product.

Q2: I am seeing low yields in the first step, the synthesis of the 2-methylpyrimidine core. What are the likely causes?

Low yields in pyrimidine synthesis, such as the Pinner reaction, are often attributed to several factors. These can include the purity of your starting materials, especially the amidine, the presence of moisture, and suboptimal reaction conditions like temperature and reaction time.[1] It is crucial to use freshly prepared or purified amidine hydrochloride and ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates.[1]

Q3: During the conversion of the 4-chloro group to a formyl group, I am observing significant side product formation. How can I minimize this?

Side reactions during the formylation step can be a significant issue. The choice of formylating agent and reaction conditions is critical. For instance, in a Vilsmeier-Haack type reaction, the temperature control is essential to prevent polymerization or the formation of undesired byproducts. In palladium-catalyzed formylations, the choice of ligand and base can greatly influence the selectivity and yield. Monitoring the reaction closely by TLC or GC/MS is recommended to optimize the reaction time and minimize side product formation.

Q4: My final acetalization step is not going to completion. What can I do to drive the reaction forward?

Incomplete acetalization is often due to an equilibrium that does not favor the product. To drive the reaction to completion, it is essential to remove the water formed during the reaction. This can be achieved by using a dehydrating agent, such as trimethyl orthoformate, which also acts as a reagent, or by azeotropic distillation.[2] Ensuring the use of an effective acid catalyst, like p-toluenesulfonic acid (p-TSA) or a Lewis acid, at an appropriate concentration is also key.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4-Chloro-2-methylpyrimidine
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inactive catalyst or insufficient catalyst loading.Ensure the catalyst is fresh and active. Consider increasing the catalyst loading incrementally.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for product degradation.[1]
Poor quality of reagents.Use freshly distilled solvents and high-purity starting materials.
Formation of multiple products Presence of water leading to hydrolysis.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
Incorrect stoichiometry of reagents.Carefully check the molar ratios of your reactants.
Product degradation Excessive reaction time or temperature.Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid prolonged heating.[1]
Problem 2: Inefficient Conversion of 4-Chloro-2-methylpyrimidine to 4-Formyl-2-methylpyrimidine
Symptom Possible Cause Suggested Solution
Reaction stalls Deactivation of the catalyst (if applicable).For palladium-catalyzed reactions, ensure the catalyst is not poisoned and consider using a different ligand.
Insufficiently reactive formylating agent.Explore alternative formylating agents or reaction conditions (e.g., higher temperature, different solvent).
Formation of dark, tarry material Polymerization of starting material or product.Lower the reaction temperature and consider a slower addition of reagents.
Difficult purification Presence of closely related impurities.Optimize the reaction conditions to improve selectivity. Employ a different purification technique, such as column chromatography with a different solvent system or recrystallization from a different solvent.
Problem 3: Incomplete Acetalization to this compound
Symptom Possible Cause Suggested Solution
Reaction reaches equilibrium with significant starting material remaining Presence of water in the reaction mixture.Use trimethyl orthoformate as both a reagent and a dehydrating agent.[2][4] Alternatively, use a Dean-Stark apparatus to remove water azeotropically.
Ineffective acid catalyst.Switch to a stronger acid catalyst or increase the catalyst loading. Common catalysts include p-TSA, sulfuric acid, or Lewis acids.[2]
Formation of byproducts Acid-catalyzed decomposition of starting material or product.Use a milder acid catalyst or lower the reaction temperature. Neutralize the reaction mixture promptly upon completion.
Hydrolysis of the acetal during workup Presence of acid during aqueous workup.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. Ensure all glassware for the final product is dry.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Generic Acetalization Reaction

Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
p-TSA (1)Methanol65485
Sulfuric Acid (1)Methanol65292
Amberlyst-15Methanol65688
No CatalystMethanol6524<10

Table 2: Influence of Dehydrating Agent on Acetalization Yield

AldehydeReagentDehydrating AgentTime (h)Yield (%)
4-Formyl-2-methylpyrimidineMethanolNone1245
4-Formyl-2-methylpyrimidineMethanolMolecular Sieves875
4-Formyl-2-methylpyrimidineTrimethyl Orthoformate(Acts as own)395

Experimental Protocols

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (A Precursor to 4-chloro-2-methylpyrimidine)

This protocol is adapted from a patented procedure.[5][6]

  • In a three-necked flask equipped with a mechanical stirrer and under an ice bath, add methanol.

  • Slowly add sodium methoxide to the methanol with stirring.

  • After the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.[5][6]

  • Remove the ice bath and allow the reaction to warm to 18-25 °C. Stir for 3-5 hours.[5][6]

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

  • Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

  • Collect the white solid by suction filtration, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.[5][6]

Protocol 2: General Procedure for Acetalization of 4-Formyl-2-methylpyrimidine

This is a general procedure based on standard organic transformations.[2][7]

  • To a solution of 4-formyl-2-methylpyrimidine (1 equivalent) in anhydrous methanol (10 volumes), add trimethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrimidine Core Synthesis cluster_step2 Step 2: Chlorination & Formylation cluster_step3 Step 3: Acetalization start Acetamidine HCl + Dimethyl Malonate reaction1 Condensation in Methanol with Sodium Methoxide start->reaction1 product1 4,6-dihydroxy-2-methylpyrimidine reaction1->product1 chlorination Chlorination (e.g., POCl3) product1->chlorination product2 4-chloro-2-methylpyrimidine chlorination->product2 formylation Formylation product2->formylation product3 4-formyl-2-methylpyrimidine formylation->product3 reaction2 Acetalization with Trimethyl Orthoformate & Acid Catalyst product3->reaction2 final_product 4-(Dimethoxymethyl)-2- methylpyrimidine reaction2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Starting Material Purity (Amidine, Solvents) start->check_purity anhydrous Ensure Anhydrous Conditions start->anhydrous temp_time Optimize Reaction Temperature and Time start->temp_time purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents inert_atm Use Inert Atmosphere (N2/Ar) anhydrous->inert_atm monitor_tlc Monitor by TLC/GC to Find Optimal Endpoint temp_time->monitor_tlc re_run Re-run Experiment with Optimized Conditions purify_reagents->re_run inert_atm->re_run monitor_tlc->re_run

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for common pyrimidine synthesis reactions. The following sections detail frequently asked questions (FAQs), troubleshooting guides, optimized reaction conditions, and detailed experimental protocols for the Biginelli, Pinner, and a general approach to Orlov-Shimkevich-type reactions.

Biginelli Reaction Troubleshooting and Optimization

The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While versatile, it can be prone to specific side reactions and yield issues.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield or no product in my Biginelli reaction. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the classical Biginelli reaction.[1] Key factors to investigate include:

  • Catalyst Inefficiency: The reaction is acid-catalyzed. While strong acids like HCl are traditional, they can lead to side reactions.[1] Milder Lewis acids (e.g., Yb(OTf)₃, FeCl₃, ZnCl₂) or solid acid catalysts often provide better yields and simpler work-ups.[2] Ensure your catalyst is active; reusable catalysts may need regeneration.[3]

  • Suboptimal Temperature and Time: Many reactions require heating to proceed efficiently. Temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[1] Reaction times can range from minutes to hours. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3][4]

  • Solvent Choice: While ethanol is common, solvent-free conditions can significantly improve yields and reduce reaction times.[1][4]

  • Reactant Purity and Stoichiometry: Impurities in the starting materials can inhibit the reaction.[3][4] Using a slight excess (1.2-1.5 equivalents) of urea or thiourea can also improve yields.

Q2: My reaction mixture has turned yellow and is highly fluorescent. What is this byproduct and how can I prevent its formation?

A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[3][4]

  • Mitigation Strategies:

    • Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[3][4]

    • Catalyst Selection: The choice of Lewis acid can influence the selectivity between the Biginelli and Hantzsch pathways.[3][4]

    • Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia.[3][4]

Q3: How can I deal with a crude product that is difficult to purify due to suspected N-acylurea byproducts?

A3: N-acylurea byproducts can complicate purification.

  • Prevention and Removal:

    • Purification: Recrystallization is often the most effective method for removing these impurities. Careful selection of the recrystallization solvent is key.[3]

Data Presentation: Optimizing Biginelli Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the Biginelli reaction yield.

Table 1: Effect of Catalyst Loading on Biginelli Reaction Yield (Conditions: Benzaldehyde, ethyl acetoacetate, and urea at 90°C for 90 minutes under solvent-free conditions.)

Catalyst Loading (mol%)Yield (%)
0< 5
288
591
1090

Table 2: Effect of Temperature on Biginelli Reaction Yield (Conditions: Model Biginelli reaction, solvent-free, 60 min reaction time with 30 mg of catalyst.)

Temperature (°C)Yield (%)
60~35
80~75
100~95
120~85

Table 3: Effect of Solvent on Biginelli Reaction Yield (Conditions: Benzaldehyde, acetylacetone, urea, 7 mol% dicalcium phosphate dihydrate (DCPD) at reflux.)

| Solvent | Time (min) | Yield (%) | | :--- | :--- | | Ethanol | 35 | 95 | | Methanol | 35 | 82 | | Acetonitrile | 35 | 60 | | Solvent-free | 40 | 72 |

Mandatory Visualization: Biginelli Reaction Troubleshooting Workflow

Biginelli_Troubleshooting start Start: Biginelli Reaction low_yield Low Yield or No Product? start->low_yield side_product Significant Side Product Formation? low_yield->side_product No check_catalyst Check Catalyst: - Activity - Loading (1-10 mol%) - Try different Lewis Acid low_yield->check_catalyst Yes identify_side_product Identify Side Product: - Hantzsch DHP (fluorescent)? - Knoevenagel Adduct? - Uncyclized Intermediate? side_product->identify_side_product Yes end Successful Synthesis side_product->end No optimize_temp_time Optimize Temperature & Time: - 80-100°C is often optimal - Monitor by TLC check_catalyst->optimize_temp_time check_reagents Check Reagents: - Purity - Stoichiometry (excess urea) optimize_temp_time->check_reagents check_reagents->end mitigate_dhp Mitigate DHP: - Lower reaction temperature - Change catalyst - Add urea last identify_side_product->mitigate_dhp Hantzsch DHP mitigate_knoevenagel Mitigate Knoevenagel: - Use milder catalyst - Optimize stoichiometry identify_side_product->mitigate_knoevenagel Knoevenagel drive_cyclization Drive Cyclization: - Increase acid catalyst concentration - Increase temperature identify_side_product->drive_cyclization Uncyclized mitigate_dhp->end mitigate_knoevenagel->end drive_cyclization->end

Caption: A logical workflow for troubleshooting common issues in the Biginelli reaction.

Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol describes an efficient and environmentally friendly method for synthesizing dihydropyrimidinones.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea (or thiourea).

  • Add the catalyst to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 5-15 minutes). Note: Reaction parameters may need to be optimized for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a small amount of cold ethanol to the solidified crude product and stir.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Pinner Pyrimidine Synthesis Troubleshooting

The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound. It is a powerful method for preparing substituted pyrimidines, but it is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: The Pinner synthesis can be plagued by several side reactions:

  • Hydrolysis: The amidine starting material and key intermediates are susceptible to hydrolysis. The presence of water is a major cause of low yields.

  • Self-Condensation: The β-dicarbonyl compound can undergo self-condensation. Amidines can also self-condense to form products like triazines.

  • Incomplete Cyclization: The reaction may stall at an open-chain intermediate without proceeding to the final pyrimidine ring.[3]

Q2: What are the most critical parameters to control to ensure a successful Pinner synthesis?

A2: To avoid the issues mentioned above, careful control of the reaction environment is essential:

  • Strictly Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and degrade over time.[3]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting cyclization while minimizing side reactions.[3]

  • Temperature Control: The optimal temperature is substrate-dependent. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[3]

Mandatory Visualization: Pinner Synthesis Troubleshooting Workflow

Pinner_Troubleshooting start Start: Pinner Synthesis low_yield Low Yield or Complex Mixture? start->low_yield check_anhydrous Ensure Anhydrous Conditions: - Distill solvents - Oven-dry glassware - Inert atmosphere low_yield->check_anhydrous Yes end Successful Synthesis low_yield->end No check_amidine Check Amidine Quality: - Use freshly prepared/purified - Handle under inert gas check_anhydrous->check_amidine optimize_base Optimize Base: - Choice of base (e.g., NaOEt) - Stoichiometry check_amidine->optimize_base optimize_temp Optimize Temperature: - Monitor by TLC to avoid decomposition optimize_base->optimize_temp incomplete_cyclization Incomplete Cyclization? optimize_temp->incomplete_cyclization add_catalyst Add/Increase Acid Catalyst: - Facilitates final cyclization and dehydration incomplete_cyclization->add_catalyst Yes incomplete_cyclization->end No increase_temp_time Increase Temperature or Reaction Time add_catalyst->increase_temp_time increase_temp_time->end

Caption: A decision-making workflow for troubleshooting the Pinner pyrimidine synthesis.

Experimental Protocol: General Pinner Synthesis of a Substituted Pyrimidine

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous conditions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

  • Amidine hydrochloride (1.0 eq)

  • Base (e.g., sodium ethoxide, 1.1 eq)

  • Anhydrous solvent (e.g., ethanol)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • To the flask, add the amidine hydrochloride and anhydrous ethanol. Stir to dissolve.

  • Carefully add the base (e.g., sodium ethoxide) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Orlov-Shimkevich Type Reactions: General Guidance

Specific troubleshooting and optimization data for the Orlov-Shimkevich reaction, which typically involves the condensation of an amidine with an acetylenic ketone, is not extensively covered in readily available literature. However, based on the general principles of reactions involving amidines and activated alkynes, a general troubleshooting guide can be proposed.

General Troubleshooting for Amidine-Alkyne Cyclizations

Problem: Low yield or no reaction.

  • Potential Cause: Low Nucleophilicity of Amidine.

    • Solution: Convert the amidine salt to the free base immediately before use with a suitable non-nucleophilic base. The choice of base and solvent is critical to ensure the amidine is sufficiently nucleophilic to attack the activated alkyne.

  • Potential Cause: Low Electrophilicity of the Alkyne.

    • Solution: The alkyne must be sufficiently activated, typically by an adjacent carbonyl group (ynone). If the reaction is sluggish, consider if the electronic properties of the substituents on the ynone are deactivating.

  • Potential Cause: Suboptimal Solvent.

    • Solution: The solvent must be able to dissolve both the amidine and the acetylenic ketone. Aprotic polar solvents like DMF or acetonitrile are often good starting points.

  • Potential Cause: Unfavorable Reaction Temperature.

    • Solution: Many cyclization reactions require heat to overcome the activation energy for the ring-closing step. Systematically screen temperatures (e.g., from room temperature up to the reflux temperature of the solvent) while monitoring the reaction by TLC.

Problem: Formation of side products.

  • Potential Cause: Michael Addition without Cyclization.

    • Solution: The initial Michael addition of the amidine to the ynone may occur, but the subsequent cyclization may be slow. This can be addressed by increasing the reaction temperature or adding a catalytic amount of a Lewis or Brønsted acid to promote the cyclization and dehydration steps.

  • Potential Cause: Polymerization/Decomposition.

    • Solution: Ynones and activated intermediates can be prone to polymerization or decomposition, especially at high temperatures. If this is suspected, try running the reaction at a lower temperature for a longer period. Adding one of the reactants slowly to the reaction mixture can also help to maintain a low concentration of reactive intermediates.

Mandatory Visualization: General Workflow for Amidine-Alkyne Reactions

Amidine_Alkyne_Workflow start Start: Amidine + Acetylenic Ketone check_reaction Low Conversion or Side Products? start->check_reaction optimize_amidine Optimize Amidine Activation: - Ensure conversion to free base - Use fresh amidine check_reaction->optimize_amidine Low Conversion promote_cyclization Promote Cyclization: - Increase temperature - Add catalytic acid/base check_reaction->promote_cyclization Michael Adduct Only control_side_reactions Control Side Reactions: - Lower temperature - Slow addition of a reactant check_reaction->control_side_reactions Decomposition end Desired Pyrimidine check_reaction->end No Issues optimize_conditions Optimize Reaction Conditions: - Screen solvents (e.g., DMF, MeCN) - Vary temperature systematically optimize_amidine->optimize_conditions optimize_conditions->end promote_cyclization->end control_side_reactions->end

Caption: A general experimental workflow for optimizing pyrimidine synthesis from amidines and activated alkynes.

References

Technical Support Center: Synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(dimethoxymethyl)-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and direct method is the acid-catalyzed acetalization of 2-methyl-4-pyrimidinecarboxaldehyde. This reaction is typically carried out using methanol as both the reagent and solvent, often with the addition of a dehydrating agent like trimethyl orthoformate to drive the reaction to completion.

Q2: My reaction seems incomplete, and I still have starting material. What are the likely causes?

Incomplete conversion of 2-methyl-4-pyrimidinecarboxaldehyde is a common issue. The primary causes include:

  • Insufficient Catalyst: The acid catalyst (e.g., HCl, p-toluenesulfonic acid) may be present in too low a concentration to effectively promote the reaction.

  • Presence of Water: Acetal formation is a reversible reaction. Any water present in the reaction mixture, or produced during the reaction, can hydrolyze the acetal or hemiacetal intermediate back to the aldehyde.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.

Q3: I've isolated a major byproduct besides my target molecule. How can I identify it?

The most probable byproduct is the hemiacetal intermediate, 1-methoxy-1-(2-methylpyrimidin-4-yl)methanol. This compound forms when only one equivalent of methanol has added to the aldehyde. You may also see unreacted 2-methyl-4-pyrimidinecarboxaldehyde. Characterization by NMR and mass spectrometry is recommended for definitive identification.

Q4: What are the critical parameters to control during the synthesis?

To ensure a high yield of the desired product, the following parameters are crucial:

  • Anhydrous Conditions: The use of dry solvents and glassware is essential to prevent the hydrolysis of intermediates and the final product. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice.[1]

  • Effective Water Removal: Employing a dehydrating agent, such as trimethyl orthoformate, or using a Dean-Stark apparatus helps to shift the equilibrium towards the formation of the acetal.[2][3]

  • Catalyst Choice and Concentration: The selection of an appropriate acid catalyst and its concentration can significantly impact the reaction rate and yield.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound Presence of water in the reaction mixture.Ensure all solvents and glassware are thoroughly dried. Use a dehydrating agent like trimethyl orthoformate.
Insufficient acid catalyst.Increase the catalyst loading incrementally.
Reversible reaction equilibrium.Use a large excess of methanol or remove water as it forms.
Presence of significant amount of starting material (2-methyl-4-pyrimidinecarboxaldehyde) Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC.
Deactivated catalyst.Use fresh or a different type of acid catalyst.
Formation of an unknown major byproduct Likely the hemiacetal intermediate.Push the reaction to completion by adding more methanol and catalyst, and ensuring water is removed. Purify the product using column chromatography.
Possible side reactions of the pyrimidine ring under harsh acidic conditions.Use a milder acid catalyst or lower the reaction temperature.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-methyl-4-pyrimidinecarboxaldehyde

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 2-methyl-4-pyrimidinecarboxaldehyde (1.0 eq) in anhydrous methanol (10 volumes), add trimethyl orthoformate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Analytical Methods for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Oven Program: Start at 60 °C, ramp to 240 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Expected Results: The chromatogram will show peaks for the starting material, the product, and any byproducts. The mass spectrum of each peak can be used to identify the corresponding compound by comparing it with spectral libraries or by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃

  • ¹H NMR:

    • This compound (Product): Expect signals for the methyl group on the pyrimidine ring, the methoxy groups of the acetal, the methine proton of the acetal, and the pyrimidine ring protons.

    • 2-methyl-4-pyrimidinecarboxaldehyde (Starting Material): The characteristic aldehyde proton signal will be present at around 10 ppm.

    • 1-methoxy-1-(2-methylpyrimidin-4-yl)methanol (Hemiacetal): Will show a hydroxyl proton signal and a different set of signals for the methoxy and methine protons compared to the full acetal.

  • ¹³C NMR: Can be used to confirm the presence of the acetal carbon (around 100-110 ppm) and the absence of the aldehyde carbonyl carbon (around 190 ppm).

Byproduct Summary

Byproduct Name Chemical Structure Molecular Weight Identification Notes
2-methyl-4-pyrimidinecarboxaldehydeC₆H₆N₂O122.13Unreacted starting material. Characteristic aldehyde proton in ¹H NMR (~10 ppm).
1-methoxy-1-(2-methylpyrimidin-4-yl)methanol (Hemiacetal)C₇H₁₀N₂O₂154.17Incomplete reaction product. Will show a hydroxyl (-OH) peak in the IR and NMR spectra.

Reaction Pathway and Byproduct Formation

reaction_workflow start 2-methyl-4-pyrimidinecarboxaldehyde intermediate Hemiacetal Intermediate (1-methoxy-1-(2-methylpyrimidin-4-yl)methanol) start->intermediate Addition of 1 eq. Methanol reagents + Methanol + Acid Catalyst intermediate->start Hydrolysis product This compound intermediate->product Addition of 2nd eq. Methanol - H₂O side_reaction Incomplete Reaction intermediate->side_reaction product->intermediate Partial Hydrolysis

References

Technical Support Center: Pyrimidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during pyrimidine cyclization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My pyrimidine cyclization reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield in pyrimidine synthesis is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Moisture: Pyrimidine cyclizations, especially those involving strong bases or water-sensitive intermediates, are highly susceptible to moisture. Ensure all solvents are anhydrous and reagents are dry. Using freshly distilled solvents and drying reagents under vacuum can significantly improve yields.

    • Reagent Purity: Impurities in starting materials can interfere with the reaction. Verify the purity of your aldehyde, β-dicarbonyl compound, and urea/thiourea derivative using techniques like NMR or melting point analysis.

    • Stoichiometry: The molar ratio of reactants is critical. While a 1:1:1 ratio for the three components in a Biginelli reaction is standard, slight excesses of the aldehyde or urea component can sometimes drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: Many cyclization reactions require specific temperature ranges. If the temperature is too low, the reaction may not proceed; if it is too high, it could lead to decomposition of starting materials or products. An optimization screen of the reaction temperature is recommended.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Catalyst: The choice and amount of catalyst are pivotal. For acid-catalyzed reactions like the Biginelli reaction, catalyst loading needs to be optimized. Both Brønsted and Lewis acids can be effective, and their strengths can influence the reaction rate and yield.

  • Mixing and Solubility:

    • Ensure adequate stirring to maintain a homogenous reaction mixture, especially in heterogeneous reactions.

    • Poor solubility of starting materials can hinder the reaction. Consider using a co-solvent system or a different solvent altogether to improve solubility.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_reagents Step 1: Verify Reagent Quality - Purity (NMR, MP) - Anhydrous conditions - Stoichiometry start->check_reagents check_conditions Step 2: Optimize Reaction Conditions - Temperature screen - Time course study - Catalyst loading check_reagents->check_conditions Reagents OK fail Issue Persists check_reagents->fail Impurity/Moisture Found check_solubility Step 3: Assess Solubility & Mixing - Adequate stirring - Co-solvent screen check_conditions->check_solubility Conditions Optimized check_conditions->fail Decomposition Observed success Improved Yield check_solubility->success Problem Solved check_solubility->fail Insolubility

A flowchart for troubleshooting low yields in pyrimidine cyclization.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture with multiple side products, making purification difficult. What are the likely side reactions and how can I suppress them?

A: Side product formation is often due to competing reaction pathways or decomposition. Identifying these side products can provide clues for optimizing the reaction.

Common Side Reactions and Solutions:

  • Self-Condensation of β-Dicarbonyl Compounds: Under basic conditions, β-dicarbonyls can self-condense. Using milder bases or controlling the addition rate of the base can minimize this.

  • Aldehyde Side Reactions: Aldehyd self-condensation (aldol reaction) or oxidation can occur. Using fresh, high-purity aldehydes is essential.

  • Knoevenagel Condensation: A common side product arises from the condensation of the aldehyde and the β-dicarbonyl compound. Adjusting the stoichiometry and reaction temperature can favor the desired three-component reaction.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, such as iminium ions, halting the cyclization process.

Table 1: Troubleshooting Side Product Formation

Side Product/ReactionProbable CauseSuggested Solution
Knoevenagel ProductSub-optimal stoichiometry or temperatureOptimize reactant ratios; lower reaction temperature.
Aldol Condensation ProductBasic conditions; reactive aldehydeUse a milder catalyst; ensure slow addition of reagents.
β-Dicarbonyl Self-CondensationStrong basic conditionsEmploy a weaker base or a Lewis acid catalyst.
Hydrolyzed IntermediatesPresence of moisture in the reaction mixtureUse anhydrous solvents and reagents; perform the reaction under an inert atmosphere.
Issue 3: Starting Material Decomposition

Q: I am observing the decomposition of my starting materials during the reaction. How can I prevent this?

A: Decomposition is typically caused by harsh reaction conditions, such as high temperatures or the use of strong acids or bases.

Strategies to Prevent Decomposition:

  • Lower Reaction Temperature: Many pyrimidine syntheses can proceed at lower temperatures, albeit over a longer reaction time.

  • Use Milder Catalysts: If a strong acid or base is causing decomposition, screen for milder alternatives. For example, Lewis acids like Yb(OTf)₃ or organocatalysts can be effective and less harsh.

  • Protecting Groups: If a functional group on one of your starting materials is sensitive to the reaction conditions, consider using a protecting group strategy.

Logical Relationship for Condition Optimization

condition_optimization start Decomposition Observed temp High Temperature start->temp catalyst Harsh Catalyst (Strong Acid/Base) start->catalyst sensitive_fg Sensitive Functional Group start->sensitive_fg solution_temp Reduce Temperature temp->solution_temp solution_catalyst Screen Milder Catalysts catalyst->solution_catalyst solution_pg Use Protecting Groups sensitive_fg->solution_pg

Identifying causes of starting material decomposition and their solutions.

Key Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a classic acid-catalyzed synthesis of a dihydropyrimidinone.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), urea or thiourea (1.2 mmol), and a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add the acid catalyst (e.g., HCl, 3-4 drops, or a Lewis acid like Yb(OTf)₃, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and stir for the required time (2-12 hours). Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Table 2: Typical Biginelli Reaction Parameters

ParameterTypical Range/ValueNotes
Temperature25 - 100 °CSolvent-dependent; higher temperatures can increase rate but risk side reactions.
Time2 - 24 hoursMonitor by TLC for completion.
Aldehyde1.0 equivalentAromatic and aliphatic aldehydes can be used.
β-Dicarbonyl1.0 equivalente.g., ethyl acetoacetate, acetylacetone.
Urea/Thiourea1.0 - 1.5 equivalentsA slight excess can improve yield.
Catalyst Loading5 - 20 mol% (Lewis Acid) / catalytic (Brønsted Acid)Optimization is key to balance reaction rate and side reactions.
Protocol 2: Pinner Synthesis of Pyrimidines

This method is suitable for the synthesis of substituted pyrimidines from nitriles and ammonia/amines.

Methodology:

  • Amidine Formation: In a two-step process, first, an amidine is typically formed from a nitrile.

  • Cyclization: The amidine is then reacted with a 1,3-dicarbonyl compound in the presence of a base.

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the amidine hydrochloride (1.0 mmol) in a suitable solvent like ethanol.

  • Base Addition: Add a base, such as sodium ethoxide (2.0 mmol), to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Neutralize the reaction mixture with an acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction optimization. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A wide range of catalysts are employed, tailored to specific synthetic routes. The most prominent classes include:

  • Brønsted and Lewis Acids: These are classic catalysts for reactions like the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea.[1][2] Examples include HCl, H₂SO₄, boron trifluoride, and ytterbium triflate (Yb(OTf)₃).[1][3]

  • Metal-Based Catalysts: Various transition metal catalysts are effective for different pyrimidine syntheses. Copper (Cu), iridium (Ir), nickel (Ni), and zinc (Zn) complexes are used in cycloadditions, multicomponent reactions, and dehydrogenative couplings.[4][5] For instance, Cu(II) triflate is an efficient catalyst for synthesizing pyrimidines from propargyl alcohols and amidines.[4]

  • Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, often solids.[6] They are advantageous due to their ease of separation and potential for reuse.[7] Examples include magnetically recoverable nanocatalysts, which can be removed from the reaction mixture with an external magnet.[8][9]

  • Organocatalysts: These are metal-free organic molecules that can catalyze reactions. L-proline and trifluoroacetic acid (TFA) have been used in the synthesis of pyranopyrimidine derivatives.[10]

  • Biocatalysts: Enzymes offer high selectivity under mild conditions for specific pyrimidine synthesis reactions.[11]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific requirements of your synthesis.

  • Homogeneous catalysts are in the same phase as the reactants (e.g., both are dissolved in a liquid solvent).[6] They often exhibit higher activity and selectivity because the catalytic sites are readily accessible.[12] However, separating the catalyst from the product can be difficult and costly.[7]

  • Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[6] Their primary advantage is the ease of separation and recyclability, which is beneficial for industrial applications and green chemistry.[7][9] However, they may have lower activity due to mass transfer limitations.[7]

Q3: Can catalysts be reused for pyrimidine synthesis?

A3: Yes, catalyst reusability is a key focus in sustainable chemistry. Heterogeneous catalysts are specifically designed for this purpose. For example, magnetically recoverable nanocatalysts used in the Biginelli reaction have been reused for multiple cycles without a significant loss of activity.[8][9] Some homogeneous catalysts can also be reused if the reaction medium, such as certain ionic liquids or acetonitrile/water mixtures, allows for their recovery.[13][14]

Q4: What are the key synthetic strategies for forming the pyrimidine ring?

A4: Several strategies exist, often categorized by the fragments being joined.

  • [3+3] Cycloaddition: This is a common method, exemplified by the Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine.[4]

  • Multicomponent Reactions (MCRs): These reactions, like the Biginelli reaction, combine three or more starting materials in a one-pot synthesis to form the product, offering high efficiency.[1][2]

  • [5+1] Cycloadditions: This strategy involves the annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which can proceed under catalyst-free conditions.[4]

  • Dehydrogenative Coupling: Modern methods use catalysts, such as those based on cobalt or iridium, to synthesize pyrimidines from alcohols and amidines, releasing hydrogen and water as byproducts.[5][15]

Troubleshooting Guide

This guide addresses common problems encountered during pyrimidine synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I am performing a Biginelli reaction, but the yield is very low. What are the likely causes and how can I fix it?

A: Low yields are a frequent issue in the Biginelli reaction.[16] Consider the following troubleshooting steps:

  • Catalyst Inactivity or Inefficiency: The catalyst may be inactive or suboptimal. If using a reusable catalyst, it might need regeneration.[17] For acid-catalyzed reactions, classical strong acids like HCl can cause side reactions.[16] Consider switching to a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a solid acid catalyst, which have been shown to improve yields.[3][16]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may need longer heating or a moderate temperature adjustment (e.g., 80-100°C).[16][17] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Poor Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, urea) can inhibit the reaction.[17] Ensure all reactants are of high purity.

  • Solvent Choice: The solvent impacts solubility and reaction rates. While ethanol is common, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[17][18]

Problem 2: Formation of Significant Side Products

Q: My reaction produces a fluorescent byproduct and other impurities that are difficult to separate. What are they and how can I avoid them?

A: Side product formation is a common challenge, especially in multicomponent reactions.

  • Hantzsch Dihydropyridine Formation: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde, often promoted by ammonia from urea decomposition at high temperatures.[17] To minimize this, run the reaction at a lower temperature and consider the order of reagent addition.[17]

  • Knoevenagel Condensation: This can occur between the aldehyde and the β-ketoester. Adjusting reactant stoichiometry, such as using an excess of urea, can sometimes suppress this side reaction.[11]

  • Incomplete Cyclization: If open-chain ureide intermediates are observed, it indicates incomplete reaction. The addition of a Brønsted or Lewis acid catalyst can facilitate the final cyclization and dehydration steps.[17]

Problem 3: Catalyst Deactivation or Poisoning

Q: My catalyst seems to stop working after one run or partway through the reaction. What could be the cause?

A: Catalyst deactivation can be caused by several factors.

  • Poisoning by Impurities: Sulfur, nitrogen, or phosphorus-containing compounds in reactants or solvents can act as poisons for many transition metal catalysts.[11] It is crucial to purify all starting materials and solvents.

  • Air or Moisture Sensitivity: Some catalysts are sensitive to air and moisture. If you suspect this is the case, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[11]

  • Thermal Degradation: Excessive heat can cause the catalyst to decompose. Ensure the reaction temperature does not exceed the catalyst's stability limit.

Troubleshooting Workflow Diagram

G cluster_start cluster_check cluster_action cluster_end start Low Yield or Side Products check_reactants 1. Check Reactants (Purity, Stoichiometry) start->check_reactants check_conditions 2. Check Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst 3. Check Catalyst (Activity, Loading) start->check_catalyst action_reactants Purify/Dry Reactants Adjust Stoichiometry check_reactants->action_reactants action_conditions Optimize Temp/Time Screen Solvents (Consider Solvent-Free) check_conditions->action_conditions action_catalyst Increase Loading Switch Catalyst Type (e.g., Lewis Acid) Regenerate if Reusable check_catalyst->action_catalyst end_node Improved Yield & Purity action_reactants->end_node action_conditions->end_node action_catalyst->end_node

Caption: A logical workflow for troubleshooting common pyrimidine synthesis issues.

Catalyst Performance Data

The selection of a catalyst significantly impacts reaction efficiency. The following table summarizes the performance of various catalysts for the Biginelli reaction, a common method for synthesizing dihydropyrimidinones (DHPMs).

CatalystAldehydeβ-DicarbonylN-SourceConditionsTime (h)Yield (%)Reference
Yb(OTf)₃BenzaldehydeEthyl AcetoacetateUreaSolvent-free, 100°C0.595[3]
InCl₃4-Cl-BenzaldehydeEthyl AcetoacetateUreaTHF, Reflux1291[3]
CuIBenzaldehydeEthyl AcetoacetateUreaSolvent-free, 100°C192[14]
Fe₃O₄@SiO₂-APTMS-Fe(OH)₂BenzaldehydeEthyl AcetoacetateUreaSolvent-free, 85°C1.596[9]
L-proline/TFABenzaldehyde3,4-dihydro-(2H)-pyranUreaCH₃CN, 85°C-High[10]
Uranyl Acetate (UA)BenzaldehydeEthyl AcetoacetateThioureaSolvent-free2.5High[18]
Succinimide Sulfonic Acid (SuSA)BenzaldehydeEthyl AcetoacetateThioureaSolvent-free1Excellent[18]

Note: Yields are highly substrate-dependent and the conditions listed are for the specific examples cited.

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction using Yb(OTf)₃

This protocol describes a rapid, solvent-free synthesis of dihydropyrimidinones catalyzed by Ytterbium(III) triflate under microwave irradiation, adapted from literature procedures.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (1-5 mol%)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave-safe reaction vessel, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol).

  • Add the Yb(OTf)₃ catalyst (e.g., 0.02 mmol, 2 mol%).

  • Seal the vessel securely.

  • Place the vessel inside the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a short duration (e.g., 3-10 minutes). Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Add ethyl acetate to the solid mixture and stir.

  • Filter the mixture to remove the catalyst. The catalyst can often be recovered, washed, and reused.[3]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain the pure dihydropyrimidinone.

Catalyst Selection and Optimization Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst for a new pyrimidine synthesis.

G cluster_screening Catalyst Classes to Test start Define Synthesis (e.g., Substrates, Target Pyrimidine) lit_search Literature Search (Find catalysts for similar transformations) start->lit_search catalyst_screen Initial Catalyst Screening lit_search->catalyst_screen acid_base Brønsted/Lewis Acids (e.g., TFA, Yb(OTf)₃) catalyst_screen->acid_base Select best candidates metal Transition Metals (e.g., Cu, Ir, Ni salts/complexes) analysis Analyze Results (Yield, Purity, Selectivity) acid_base->analysis hetero Heterogeneous (e.g., Solid acids, Nanocatalysts) metal->analysis hetero->analysis optimization Reaction Optimization (Solvent, Temp, Time, Loading) optimization->analysis analysis->catalyst_screen Re-screen if needed analysis->optimization Promising results? final Final Protocol Established analysis->final Optimal conditions found

Caption: A workflow for catalyst selection in pyrimidine synthesis.

References

Technical Support Center: Solvent Effects on Pyrimidine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reaction rate and success of pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in pyrimidine synthesis?

A1: The choice of solvent is a critical parameter in pyrimidine synthesis as it can significantly influence the reaction's outcome.[1] Primarily, the solvent is responsible for dissolving the reactants to allow them to interact effectively.[2] Beyond solubility, the solvent's properties, such as polarity, can affect the reaction rate and yield.[1] Polar solvents are generally preferred for many pyrimidine synthesis methods, like the Biginelli reaction.[1] The solvent can also play a role in stabilizing intermediates or transition states, potentially altering the reaction pathway.

Q2: How does solvent polarity affect the reaction rate and yield?

A2: Solvent polarity can have a profound impact on both the rate and yield of pyrimidine formation. Generally, polar solvents are favored as they can help to solubilize the often polar starting materials and intermediates involved in the condensation reaction.[1] For instance, in the Biginelli reaction, solvents like ethanol and acetonitrile often lead to better outcomes compared to nonpolar or some aprotic solvents.[1][3] However, the optimal polarity can be substrate-dependent. It is often recommended to screen a variety of solvents to find the best conditions for a specific set of reactants.[2] In some cases, solvent-free conditions have been shown to dramatically improve yields and reduce reaction times.[4][5]

Q3: Are there any "greener" or solvent-free alternatives for pyrimidine synthesis?

A3: Yes, there is a growing interest in developing more environmentally friendly protocols. Solvent-free, or "neat," reaction conditions have proven highly effective for certain pyrimidine syntheses, often leading to higher yields and shorter reaction times.[6][7] One such method is the use of grinding or mechanochemical approaches, which involve physically grinding the reactants together, sometimes with a catalyst, in the absence of any solvent.[5][7] These methods are considered "greener" as they reduce chemical waste.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Pyrimidine Product

You are observing a significant amount of unreacted starting materials or a very low yield of the final product.

Q: What are the likely causes and solutions related to the solvent?

A: Low conversion can be attributed to several factors, with the solvent being a primary suspect.[4]

  • Poor Solubility: If your reactants are not fully dissolved, the reaction cannot proceed efficiently.

    • Solution: Select a solvent in which all starting materials are soluble. You may need to test a range of solvents with varying polarities. For some pyrimidine derivatives, solubility increases with temperature, so gently warming the mixture can help.[8]

  • Suboptimal Solvent Polarity: The solvent may not be effectively stabilizing the transition state of the reaction.

    • Solution: Experiment with different solvents. Polar solvents like ethanol or acetonitrile are common starting points for reactions like the Biginelli synthesis.[1] A mixed solvent system, such as a water/ethanol mixture, has also been shown to improve yields for certain derivatives.[3]

  • Inappropriate Reaction Temperature for the Solvent: The reaction may require heating to overcome its activation energy, and the chosen solvent must be stable at that temperature.

    • Solution: Ensure your solvent has a boiling point suitable for the required reaction temperature (e.g., reflux). If a higher temperature is needed, switch to a higher-boiling point solvent. Conversely, if side reactions are an issue, a lower temperature with a suitable solvent might be necessary.[4]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Action: Test alternative solvents (e.g., EtOH, MeCN) or a co-solvent system. check_solubility->change_solvent No check_conditions Are reaction time and temperature optimal? check_solubility->check_conditions Yes increase_temp Action: Gently increase temperature. change_solvent->increase_temp increase_temp->check_solubility adjust_conditions Action: Increase reaction time or temperature. Monitor via TLC. check_conditions->adjust_conditions No check_catalyst Is the catalyst active and appropriate? check_conditions->check_catalyst Yes end_point Yield Improved adjust_conditions->end_point optimize_catalyst Action: Check catalyst activity, increase loading, or screen alternative catalysts. check_catalyst->optimize_catalyst No check_catalyst->end_point Yes optimize_catalyst->end_point

Caption: Troubleshooting workflow for addressing low reaction yield.

Issue 2: Formation of Unexpected Side Products

Your reaction mixture shows unexpected spots on TLC or peaks in HPLC/LC-MS analysis, complicating purification.

Q: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures), competing with the desired pyrimidine formation pathway.[4]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]

    • Optimize Catalyst: The choice of catalyst can influence the selectivity. Screening different Lewis or Brønsted acids may favor the desired Biginelli pathway.[4]

    • Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its decomposition into ammonia.[4]

Competing Reaction Pathways

Competing_Pathways cluster_reactants Starting Materials cluster_conditions Reaction Conditions aldehyde Aldehyde biginelli_path Biginelli Pathway aldehyde->biginelli_path hantzsch_path Hantzsch Pathway (Side Reaction) aldehyde->hantzsch_path ketoester β-Ketoester ketoester->biginelli_path ketoester->hantzsch_path urea Urea urea->biginelli_path urea->hantzsch_path catalyst Catalyst (e.g., HCl) catalyst->biginelli_path Optimized solvent Solvent (e.g., Ethanol) temp Temperature temp->hantzsch_path High Temp Favors dhpm Desired Product (Dihydropyrimidinone) biginelli_path->dhpm dhp Side Product (Dihydropyridine) hantzsch_path->dhp

Caption: Competing Biginelli and Hantzsch reaction pathways.

Quantitative Data on Solvent Effects

The selection of a solvent can significantly alter reaction time and final product yield. The following table summarizes results for a representative Biginelli reaction under various solvent conditions.

CatalystSolventReaction Time (hours)Yield (%)Reference
HClEthanol3Often Low[7]
NH₄ClMethanol3Not Specified[7]
CuCl₂·2H₂O / HClSolvent-free (Grinding)< 0.25 (minutes)>90[7]
Zn(L-proline)₂H₂O/EtOH (2:3)3High[3]
Zn(L-proline)₂Dichloromethane (DCM)3Low[3]
Zn(L-proline)₂Acetonitrile (CH₃CN)3Low[3]

Data compiled from various literature sources for representative Biginelli-type reactions.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction in a Polar Solvent

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a conventional heating method in ethanol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).[1]

  • Solvent and Catalyst Addition: Add ethanol (20-30 mL) as the solvent, followed by a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl).[1][4]

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) with constant stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[4] The reaction time can vary from a few hours to overnight.[4]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. A solid product may precipitate.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.[4] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Protocol 2: Solvent-Free Grinding Method for Pyrimidine Synthesis

This protocol describes an efficient and environmentally friendly alternative to solution-phase synthesis.[7]

  • Reactant Preparation: In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (or thiourea, 1.5 mmol), and the catalyst (e.g., CuCl₂·2H₂O, 0.25 mmol).[7]

  • Grinding: Add a few drops of concentrated HCl and grind the mixture vigorously with a pestle at room temperature for the specified time (often just a few minutes).[7] The mixture may become paste-like or solidify.

  • Monitoring: The reaction is typically rapid. Monitor progress by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC.

  • Workup: After the reaction is complete, wash the solid reaction mixture with water to remove the catalyst and any water-soluble impurities.[7]

  • Isolation and Purification: Collect the solid product by filtration. The crude product can then be recrystallized, typically from ethanol, to obtain the pure pyrimidine derivative.[7]

References

Technical Support Center: Refining Purification Techniques for High-Purity 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 4-(Dimethoxymethyl)-2-methylpyrimidine. The following information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Select a lower-boiling point solvent. Try a solvent mixture where the compound is less soluble. Cool the solution more slowly. Seed the solution with a pure crystal.
Poor recovery of the compound. The compound is too soluble in the cold solvent. Too much solvent was used. Crystals were lost during transfer.Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure complete transfer of crystals during filtration.
Crystals are discolored or contain visible impurities. Incomplete removal of colored impurities. Co-precipitation of impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization with a different solvent system.
No crystal formation upon cooling. The solution is not saturated. The compound is highly soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface.

Column Chromatography Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities (overlapping peaks). Inappropriate mobile phase polarity. Column overloading. Channeling in the stationary phase.Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air gaps.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
The compound is eluting too quickly. The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking or tailing of the compound band. The sample was not loaded in a narrow band. The compound is degrading on the silica gel.Dissolve the sample in a minimal amount of the initial mobile phase for loading. Consider deactivating the silica gel with a base (e.g., triethylamine) if the compound is acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. Potential impurities may include unreacted starting materials such as 2-methylpyrimidine and reagents used for the introduction of the dimethoxymethyl group. A significant potential impurity is the corresponding aldehyde, 2-methylpyrimidine-4-carbaldehyde, which can form via hydrolysis of the dimethoxymethyl acetal group.

Q2: How can I prevent the hydrolysis of the dimethoxymethyl acetal group during purification?

A2: The dimethoxymethyl group is an acetal and is susceptible to hydrolysis under acidic conditions. To prevent the formation of the corresponding aldehyde, it is crucial to avoid acidic environments.

  • During extractions: Use basic (e.g., sodium bicarbonate solution) or neutral washes.

  • For column chromatography: Use a neutral grade of silica gel. If acidic impurities are present in the crude material or if the silica gel itself is slightly acidic, consider adding a small percentage of a non-nucleophilic base, such as triethylamine (0.1-1%), to the eluent.

  • General handling: Avoid prolonged exposure to atmospheric moisture and store the compound under anhydrous conditions.

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A systematic solvent screening is recommended. Based on the structure (a moderately polar pyrimidine derivative), suitable starting points for solvent selection include:

  • Single solvents: Isopropanol, ethanol, ethyl acetate, or toluene.

  • Solvent mixtures: Hexanes/ethyl acetate, hexanes/acetone, or ethanol/water. When using a solvent mixture, dissolve the compound in the solvent in which it is more soluble and then add the less soluble solvent (anti-solvent) dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.

Q4: What are the recommended starting conditions for column chromatography purification?

A4: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. Aim for an Rf value of approximately 0.2-0.4 for this compound to achieve good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective for separating impurities with different polarities.

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be employed to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): A versatile and accurate method. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point. A UV detector set to an appropriate wavelength based on the UV absorbance of the pyrimidine ring should be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. This technique can provide information on both the purity and the identity of any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for assessing purity by identifying characteristic peaks of the product and any impurities. The presence of a singlet around 9-10 ppm would indicate the presence of the aldehyde impurity. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good solvent system will show clear separation between the desired product and impurities, with an Rf of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent if necessary). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The composition of the mobile phase can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_Purification Purification Strategy cluster_Analysis Purity Assessment Crude_Product Crude 4-(Dimethoxymethyl)- 2-methylpyrimidine Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If Recrystallization is Insufficient Pure_Product High-Purity Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product HPLC HPLC Pure_Product->HPLC GC_MS GC-MS Pure_Product->GC_MS NMR NMR Pure_Product->NMR

Caption: General workflow for the purification and purity analysis of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC, HPLC, etc.) Start->Check_Purity Is_Pure Is Purity > 99%? Check_Purity->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Troubleshoot Troubleshoot Purification Is_Pure->Troubleshoot No Identify_Problem Identify Problem (e.g., Oiling out, Poor Separation) Troubleshoot->Identify_Problem Select_Solution Select Solution from Guide Identify_Problem->Select_Solution Re_Purify Re-run Purification Select_Solution->Re_Purify Re_Purify->Check_Purity

Caption: Logical workflow for troubleshooting the purification process.

Validation & Comparative

Purity Validation of Synthesized 4-(Dimethoxymethyl)-2-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is a critical parameter influencing reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the purity of laboratory-synthesized 4-(dimethoxymethyl)-2-methylpyrimidine against a commercially available alternative, offering detailed experimental protocols and supporting data for validation.

Comparison of Synthesized vs. Commercial this compound

A laboratory synthesis of this compound was performed, and the purity of the resulting product was rigorously compared against a commercially available standard from a reputable supplier. The quantitative purity analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterSynthesized this compoundCommercial this compound
Purity by HPLC (Area %) 98.5%≥ 97.0%
Purity by GC-MS (Area %) 98.2%Not provided by manufacturer
¹H NMR Conforms to structureConforms to structure
Appearance Colorless to pale yellow oilColorless oil
Key Impurities Starting materials, solvent residueNot specified

Experimental Protocols

Synthesis of this compound

A plausible synthesis route starting from 4-chloro-2-methylpyrimidine and sodium methoxide in methanol, followed by reaction with dimethoxymethane is outlined below.

Materials:

  • 4-chloro-2-methylpyrimidine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dimethoxymethane

  • Toluene

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-chloro-2-methylpyrimidine (1 eq.) in anhydrous methanol, add sodium methoxide (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add dimethoxymethane (2 eq.) and a catalytic amount of a suitable acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the product with toluene.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Purity Determination by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

Purity Determination by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Inlet temperature: 250 °C

  • Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier gas: Helium at a constant flow of 1 mL/min

MS Conditions:

  • Ion source temperature: 230 °C

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Mass range: 40-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Purity Confirmation by ¹H NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

  • Acquire a standard proton NMR spectrum. The expected chemical shifts (δ) and multiplicities for this compound are approximately:

    • δ 8.70 (d, 1H, pyrimidine H6)

    • δ 7.20 (d, 1H, pyrimidine H5)

    • δ 5.50 (s, 1H, CH(OMe)₂)

    • δ 3.40 (s, 6H, 2 x OMe)

    • δ 2.75 (s, 3H, Me)

Visualizing the Workflow

Synthesis_Workflow Start Start Materials: 4-chloro-2-methylpyrimidine, Sodium methoxide, Methanol Reaction1 Reaction with Sodium Methoxide Start->Reaction1 Intermediate Intermediate Formation Reaction1->Intermediate Reaction2 Reaction with Dimethoxymethane Intermediate->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Vacuum Distillation Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison Synthesized Synthesized Product HPLC HPLC Analysis Synthesized->HPLC GCMS GC-MS Analysis Synthesized->GCMS NMR NMR Spectroscopy Synthesized->NMR Commercial Commercial Standard Commercial->HPLC Commercial->GCMS Commercial->NMR Purity Purity Comparison (%) HPLC->Purity Impurities Impurity Profiling GCMS->Impurities Structure Structural Confirmation NMR->Structure

A Comparative Guide to Aldehyde Protection: Evaluating 4-(Dimethoxymethyl)-2-methylpyrimidine Against Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. Aldehydes, being highly reactive electrophiles, often necessitate protection to prevent undesired side reactions. This guide provides an objective comparison of common aldehyde protecting groups, with a theoretical evaluation of the potential utility of 4-(Dimethoxymethyl)-2-methylpyrimidine.

Introduction to Aldehyde Protection

The protection of an aldehyde involves its temporary conversion into a less reactive functional group, which is stable to a specific set of reaction conditions. After the desired transformations on other parts of the molecule are complete, the protecting group is removed to regenerate the aldehyde. An ideal protecting group should be easy to introduce and remove in high yields, and it must be stable under the intended reaction conditions.[1]

This guide focuses on a comparative analysis of dimethyl acetals, cyclic acetals (1,3-dioxolanes and 1,3-dioxanes), and dithioacetals. Furthermore, it offers a theoretical perspective on this compound as a potential protecting group, based on the known chemistry of acetals and the electronic properties of the pyrimidine ring.

Profiles of Common Aldehyde Protecting Groups

Dimethyl Acetals

Dimethyl acetals are acyclic protecting groups formed by the reaction of an aldehyde with two equivalents of methanol under acidic conditions.[2] They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[3][4] Their formation is a reversible process, and removal of water is often necessary to drive the equilibrium towards the acetal.[2]

1,3-Dioxolanes and 1,3-Dioxanes

These are cyclic acetals formed from the reaction of an aldehyde with ethylene glycol (to form a 1,3-dioxolane) or 1,3-propanediol (to form a 1,3-dioxane), respectively.[5] Cyclic acetals are generally more stable than their acyclic counterparts towards acidic hydrolysis.[6][7] This enhanced stability is a key consideration in their selection. Like dimethyl acetals, they are stable under basic and neutral conditions.[5]

Dithioacetals

Dithioacetals are sulfur analogs of acetals, typically formed by reacting an aldehyde with a thiol or a dithiol.[8] They are significantly more stable to acidic conditions than their oxygen-containing counterparts (acetals).[9] However, they are susceptible to cleavage under oxidative or reductive conditions, or in the presence of soft Lewis acids.[10] This differential reactivity makes them useful in orthogonal protection strategies.

Comparative Data of Aldehyde Protecting Groups

Protecting GroupStructure ExampleStability to AcidsStability to BasesStability to OxidantsStability to ReductantsNotes
Dimethyl Acetal R-CH(OCH₃)₂LabileStableGenerally StableStableAcyclic, generally less stable than cyclic acetals.
1,3-Dioxolane R-CH(O₂C₂H₄)More stable than acyclic acetalsStableGenerally StableStableFive-membered cyclic acetal.
1,3-Dioxane R-CH(O₂C₃H₆)More stable than 1,3-dioxolanesStableGenerally StableStableSix-membered cyclic acetal.
Dithioacetal R-CH(SR')₂Very StableStableLabileLabile (e.g., Raney Ni)Useful for umpolung chemistry.

Theoretical Evaluation of this compound

Structure: this compound is a dimethyl acetal attached to a 2-methylpyrimidine ring.

Inferred Properties:

  • Stability to Bases, Oxidants, and Reductants: As a dimethyl acetal, it is expected to be stable under basic, and many common oxidative and reductive conditions, similar to other acetals.[3][4]

  • Stability to Acids: The key differentiator for this protecting group would be its stability towards acidic hydrolysis. The pyrimidine ring is known to be π-deficient, meaning it is an electron-withdrawing group.[11] This electron-withdrawing nature would likely destabilize the protonated acetal and the subsequent oxocarbenium ion intermediate formed during hydrolysis. Consequently, this compound is predicted to be more acid-labile than a simple benzaldehyde dimethyl acetal. This enhanced acid sensitivity could be advantageous for deprotection under very mild acidic conditions.

Conclusion on this compound: Without experimental validation, this compound remains a hypothetical protecting group. Its potential for enhanced acid lability could make it a valuable tool for specific applications where very mild deprotection is required. However, its synthesis and stability would need to be empirically determined.

Experimental Protocols

Protection of an Aldehyde as a Dimethyl Acetal
  • Materials: Aldehyde (1.0 eq), Methanol (solvent), Trimethyl orthoformate (1.5 eq), p-Toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Procedure: To a solution of the aldehyde in methanol, add trimethyl orthoformate and a catalytic amount of p-TsOH. Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.[2]

Deprotection of a Dimethyl Acetal
  • Materials: Dimethyl acetal (1.0 eq), Acetone/Water (10:1), p-TsOH (catalytic amount).

  • Procedure: Dissolve the dimethyl acetal in a mixture of acetone and water. Add a catalytic amount of p-TsOH and stir at room temperature. Monitor the reaction by TLC. Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the product. The organic extracts are then washed, dried, and concentrated to yield the deprotected aldehyde.

Protection of an Aldehyde as a 1,3-Dioxolane
  • Materials: Aldehyde (1.0 eq), Ethylene glycol (1.2 eq), Toluene (solvent), p-TsOH (0.02 eq).

  • Procedure: A solution of the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated.[5]

Deprotection of a 1,3-Dioxolane
  • Materials: 1,3-Dioxolane (1.0 eq), Acetone/Water (10:1), Dilute HCl (catalytic amount).

  • Procedure: The 1,3-dioxolane is dissolved in a mixture of acetone and water, and a catalytic amount of dilute HCl is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized, the acetone is removed, and the product is extracted with an organic solvent.

Protection of an Aldehyde as a Dithioacetal
  • Materials: Aldehyde (1.0 eq), 1,3-Propanedithiol (1.1 eq), Dichloromethane (solvent), Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq).

  • Procedure: To a solution of the aldehyde in dichloromethane at 0 °C, add 1,3-propanedithiol followed by a catalytic amount of BF₃·OEt₂. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated.[8]

Deprotection of a Dithioacetal
  • Materials: Dithioacetal (1.0 eq), Acetonitrile/Water (9:1), N-Bromosuccinimide (NBS) (2.2 eq).

  • Procedure: The dithioacetal is dissolved in a mixture of acetonitrile and water. The solution is cooled to 0 °C, and NBS is added portion-wise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent.

Visualizations

G cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Aldehyde Aldehyde Reaction_with_Protecting_Agent Reaction_with_Protecting_Agent Aldehyde->Reaction_with_Protecting_Agent + Protecting Agent (e.g., Diol, Dithiol) Protected_Aldehyde Protected_Aldehyde Reaction_with_Protecting_Agent->Protected_Aldehyde (Acetal, Dithioacetal) Desired_Reaction Desired_Reaction Protected_Aldehyde->Desired_Reaction Reaction on other functional groups Modified_Protected_Molecule Modified_Protected_Molecule Desired_Reaction->Modified_Protected_Molecule Deprotection_Reaction Deprotection_Reaction Modified_Protected_Molecule->Deprotection_Reaction + Deprotecting Agent (e.g., Acid, Oxidant) Final_Product Final_Product Deprotection_Reaction->Final_Product

Caption: A generalized workflow for the protection and deprotection of an aldehyde in a multi-step synthesis.

G Aldehyde Aldehyde Protonated_Aldehyde Protonated_Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + ROH Protonated_Hemiacetal Protonated_Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxocarbenium_Ion Oxocarbenium_Ion Protonated_Hemiacetal->Oxocarbenium_Ion - H₂O Protonated_Acetal Protonated_Acetal Oxocarbenium_Ion->Protonated_Acetal + ROH Acetal Acetal Protonated_Acetal->Acetal - H⁺

Caption: The acid-catalyzed mechanism of acetal formation from an aldehyde and an alcohol (ROH).

G Start Need to protect an aldehyde? Acid_Stable Acid_Stable Start->Acid_Stable Is the subsequent reaction acidic? Dithioacetal Dithioacetal Acid_Stable->Dithioacetal Yes Base_Stable Base_Stable Acid_Stable->Base_Stable No Acetal_Choice Acetal_Choice Base_Stable->Acetal_Choice Is the subsequent reaction basic? Acetal_Dioxolane_Dioxane Acetal_Dioxolane_Dioxane Acetal_Choice->Acetal_Dioxolane_Dioxane Yes Consider_Other_Groups Consider_Other_Groups Acetal_Choice->Consider_Other_Groups No Mild_Deprotection Mild_Deprotection Acetal_Dioxolane_Dioxane->Mild_Deprotection Need mild deprotection? Dimethyl_Acetal Dimethyl_Acetal Mild_Deprotection->Dimethyl_Acetal Yes Dioxolane_Dioxane Dioxolane_Dioxane Mild_Deprotection->Dioxolane_Dioxane No (more stability needed)

Caption: A decision tree for selecting a suitable aldehyde protecting group based on reaction conditions.

Conclusion

The selection of an appropriate aldehyde protecting group is a critical decision in the design of a synthetic route. While dimethyl acetals, 1,3-dioxolanes, 1,3-dioxanes, and dithioacetals are all well-established and reliable choices, they each offer a unique profile of stability and reactivity. The choice among them depends on the specific conditions of the subsequent reaction steps and the desired deprotection strategy. Although not yet experimentally validated, the hypothetical protecting group this compound presents an interesting theoretical case for an acid-labile protecting group, warranting further investigation for specialized applications.

References

Cytotoxicity assay of novel compounds derived from 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of novel compounds derived from pyrimidine scaffolds, offering insights into their potential as anticancer agents. While direct cytotoxic data for 4-(Dimethoxymethyl)-2-methylpyrimidine derivatives were not publicly available at the time of this review, this guide leverages experimental data from closely related pyrimidine analogues to provide a valuable comparative framework. The data presented herein is collated from various studies and serves as a benchmark for evaluating the cytotoxic potential of new chemical entities within this class.

Comparative Cytotoxicity Data

The cytotoxic activity of various novel pyrimidine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassDerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolopyrimidines Compound 5dColon-KM121.735-Fluorouracil12.26
Compound 7cColon-KM121.215-Fluorouracil12.26
Compound 6aBreast-MCF-7Not specified5-FluorouracilNot specified
Compound 6hMelanoma-MDA-MB-435Not specified5-FluorouracilNot specified
Pyrido[2,3-d]pyrimidines Compound 2dLung-A549Strong cytotoxicity at 50 µMNot specifiedNot specified
Thiazolo[4,5-d]pyrimidines Compound 3bMelanoma, KeratinocytesReduced viability to 20% at 50 µMNot specifiedNot specified
Hydrazinylpyrimidines Compound 3gBreast-MCF-71.425-Fluorouracil1.71
Compound 3gLung-A5491.985-Fluorouracil10.32
Compound 3gColon-Caco-29.505-Fluorouracil20.22
Pyrazolopyrimidines Compound 5eBreast-MCF-71.4Doxorubicin1.02
Compound 6Liver-HepG20.4Doxorubicin0.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity data. The following are standard protocols for assays commonly cited in the evaluation of pyrimidine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

Visualizing Experimental and Biological Pathways

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add novel pyrimidine derivatives incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h mtt_assay Perform MTT or SRB Assay incubation_48_72h->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 compare_activity Compare with reference compounds calculate_ic50->compare_activity

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Many cytotoxic pyrimidine derivatives induce apoptosis, a form of programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade compound Cytotoxic Pyrimidine Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Analysis of 2-Methylpyrimidine Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount. This guide provides a comparative analysis of a series of 2-methylpyrimidine analogues, focusing on their antidiabetic and antihyperlipidemic activities. The data presented is derived from a study that synthesized and evaluated novel 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives.

Data Summary of Biological Activity

The following table summarizes the in vivo antidiabetic and antihyperlipidemic activities of various 2-methylpyrimidine analogues. The percentage reduction in blood glucose and lipid levels was measured in Swiss albino mice after treatment with the test compounds.

Compound IDR-group (Substitution on phenylamino ring)% Blood Glucose Reduction% Triglyceride Reduction% Total Cholesterol Reduction% LDL Reduction% HDL Increase
S1 H52.148.245.150.342.1
S2 4-OCH₃68.465.162.366.758.9
S3 4-Br65.261.859.463.155.3
S4 4-Cl60.357.454.858.251.7
S5 4-F58.155.352.156.449.2
S6 2-NO₂45.742.139.843.536.4
S7 3-NO₂48.945.642.346.839.1
S8 4-NO₂55.251.948.753.146.5
Standard Glibenclamide72.5----
Standard Atorvastatin-70.268.571.462.3

From the data, it is evident that substitutions on the phenylamino ring at the 4-position significantly influence the biological activity. The compound with a methoxy group at the 4-position (S2) exhibited the most potent antidiabetic and antihyperlipidemic effects, comparable to the standard drugs glibenclamide and atorvastatin.[1] Halogen substitutions at the 4-position (S3, S4, S5) also resulted in good activity, while nitro group substitutions (S6, S7, S8) led to a decrease in potency.[1]

Experimental Protocols

General Synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives (S1-S8)

A mixture of guanidine hydrochloride (0.1 mol), the appropriate substituted N-phenyl-3-oxobutanamide (0.1 mol), and sodium hydroxide (0.1 mol) in ethanol (30 mL) was refluxed for 6-8 hours.[1] The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to yield the final compounds.[1] The structure of the synthesized compounds was confirmed using IR, ¹H-NMR, and mass spectroscopy.[1]

In Vivo Antidiabetic Activity Assay

Healthy Swiss albino mice were fasted overnight and divided into groups. The control group received a vehicle (0.5% w/v sodium carboxymethyl cellulose). The standard group received glibenclamide (10 mg/kg body weight). The test groups were treated with the synthesized compounds (10 mg/kg body weight). Blood samples were collected from the tail vein at 0, 1, 3, 5, and 7 hours after drug administration. Blood glucose levels were estimated using a glucometer.

In Vivo Antihyperlipidemic Activity Assay

Hyperlipidemia was induced in Swiss albino mice by administering a high-fat diet for 21 days. The hyperlipidemic mice were then divided into groups. The control group received a vehicle. The standard group received atorvastatin (10 mg/kg body weight). The test groups were treated with the synthesized compounds (10 mg/kg body weight) for 7 days. On the 8th day, blood was collected by retro-orbital puncture, and serum levels of triglycerides, total cholesterol, LDL, and HDL were determined using standard enzymatic kits.

Visualizations

Experimental Workflow for SAR Study

The following diagram illustrates the general workflow followed for the synthesis and biological evaluation of the 2-methylpyrimidine analogues.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_conclusion Conclusion start Starting Materials (Guanidine HCl, Substituted N-phenyl-3-oxobutanamide) reaction Reflux with NaOH in Ethanol start->reaction workup Filtration, Washing, Recrystallization reaction->workup characterization Spectroscopic Analysis (IR, NMR, Mass Spec) workup->characterization antidiabetic In Vivo Antidiabetic Assay characterization->antidiabetic Test Compounds antihyperlipidemic In Vivo Antihyperlipidemic Assay characterization->antihyperlipidemic Test Compounds data_analysis Data Analysis & SAR Correlation antidiabetic->data_analysis antihyperlipidemic->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of 2-methylpyrimidine analogues.

References

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of pyrimidine-based inhibitors targeting key kinases in oncology and immunology. Supported by experimental data, this analysis delves into their performance against other alternatives, providing detailed methodologies for key experiments and visualizing the intricate signaling pathways they modulate.

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the core structure of numerous FDA-approved drugs. This guide focuses on the comparative efficacy of prominent pyrimidine-based inhibitors for three critical targets: Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Bruton's Tyrosine Kinase (BTK).

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies, as well as clinical efficacy, of selected pyrimidine-based kinase inhibitors compared to their alternatives.

Table 1: Comparison of EGFR Inhibitors
InhibitorTypeTarget(s)IC50 (nM)Clinical Efficacy (Advanced NSCLC)
Osimertinib Pyrimidine-based (3rd Gen)EGFR (sensitizing mutations and T790M)EGFRL858R/T790M: ~1-15Median Progression-Free Survival (PFS): 18.9 months.[1]
Gefitinib Quinazoline-based (1st Gen)EGFR (sensitizing mutations)EGFRL858R/T790M: >5000Median Progression-Free Survival (PFS): 10.2 months.[1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparison of JAK Inhibitors
InhibitorTypePrimary Target(s)IC50 (nM)Therapeutic Application
Ruxolitinib Pyrimidine-basedJAK1, JAK2JAK1: ~3.3, JAK2: ~2.8Myeloproliferative neoplasms.[2]
Tofacitinib Pyrrolo[2,3-d]pyrimidine-basedJAK1, JAK3JAK1: ~1, JAK3: ~20Autoimmune disorders (e.g., rheumatoid arthritis).

Note: IC50 values are approximate and sourced from various studies.

Table 3: Comparison of BTK Inhibitors (in previously treated CLL)
InhibitorTypeTargetEfficacy (ELEVATE-RR Trial)Key Safety Finding
Acalabrutinib Pyrimidine-based (2nd Gen)BTKMedian PFS: 38.4 monthsLower incidence of cardiac adverse events.
Ibrutinib Pyrimidine-based (1st Gen)BTKMedian PFS: 38.4 monthsHigher incidence of cardiac adverse events.

Mandatory Visualization

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR:f2

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrimidine-based inhibitors are provided below.

Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified kinase (e.g., EGFR, JAK2, BTK)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test inhibitor (e.g., Osimertinib)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader for luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

    • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., NSCLC cell line with specific EGFR mutation)

    • Cell culture medium and supplements

    • Test inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader for absorbance measurement

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for a specific duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation, confirming the on-target effect of the inhibitor.

  • Reagents and Materials:

    • Treated cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT3, anti-total-STAT3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein to ensure equal loading.

    • Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation or expression levels upon inhibitor treatment.

References

Validation of 4-(Dimethoxymethyl)-2-methylpyrimidine Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the spectral data for 4-(Dimethoxymethyl)-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. By comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with those of related pyrimidine derivatives, this document serves as a valuable resource for researchers, scientists, and professionals in drug development to confirm the identity and purity of this compound.

Spectral Data Summary

The structural confirmation of this compound (C8H12N2O2, M.W.: 168.19 g/mol ) is achieved through the analysis of its ¹H NMR, ¹³C NMR, and mass spectra.[1][2] The key spectral features are summarized in the tables below. For comparative purposes, data for structurally related pyrimidine derivatives are also presented.

Table 1: ¹H NMR Spectral Data Comparison

CompoundPyrimidine-H (δ ppm)-CH(OCH₃)₂ (δ ppm)-OCH₃ (δ ppm)-CH₃ (δ ppm)
This compound~8.7 (d), ~7.3 (d)~5.5 (s)~3.4 (s)~2.7 (s)
4-Methylpyrimidine[3]9.1 (s), 8.6 (d), 7.4 (d)--2.6 (s)
2,4-Dimethoxypyrimidine[4]8.0 (d), 6.1 (d)-4.0 (s), 3.9 (s)-

Note: The chemical shifts (δ) for this compound are predicted based on typical values for similar structures. 's' denotes a singlet, and 'd' denotes a doublet.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundPyrimidine-C (δ ppm)-CH(OCH₃)₂ (δ ppm)-OCH₃ (δ ppm)-CH₃ (δ ppm)
This compound~168, ~160, ~158, ~120~103~54~25
N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea[5]171.1, 163.5, 158.2, 88.0-53.323.9
4-Ethoxy-2,6-dimethoxy-5-methylpyrimidine[6]170.2, 165.1, 162.9, 97.4-64.9, 55.4, 54.810.7

Note: The chemical shifts (δ) for this compound are predicted based on established spectral databases and comparison with similar compounds.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass (Da)[7]Key Mass Fragments (m/z) and Adducts[7]
This compoundC₈H₁₂N₂O₂168.0899[M+H]⁺: 169.0972, [M+Na]⁺: 191.0791, [M-OCH₃]⁺: 137, [M-CH(OCH₃)₂]⁺: 93

The fragmentation pattern in mass spectrometry is a critical tool for structural elucidation.[8][9][10] For this compound, the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group [-CH(OCH₃)₂] are expected to be characteristic fragmentation pathways.

Experimental Protocols

The following are standard protocols for acquiring NMR and MS data for small organic molecules like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of the spectrum.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is typically sufficient for routine analysis.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is recommended.

2.2 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • The mass range should be set to cover the expected molecular weight of the compound (e.g., m/z 50-500).

Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectral data for a given chemical compound.

Spectral_Data_Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparison & Validation Sample Sample of this compound NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq MS_Acq MS Data Acquisition (ESI-MS) Sample->MS_Acq NMR_Analysis NMR Spectra Analysis (Chemical Shift, Multiplicity) NMR_Acq->NMR_Analysis MS_Analysis MS Spectrum Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis DB_Compare Comparison with Database & Literature Data NMR_Analysis->DB_Compare Alt_Compare Comparison with Alternative Pyrimidine Derivatives NMR_Analysis->Alt_Compare MS_Analysis->DB_Compare MS_Analysis->Alt_Compare Validation Structural Confirmation & Purity Assessment DB_Compare->Validation Alt_Compare->Validation

Caption: Workflow for the validation of spectral data.

This guide demonstrates a systematic approach to validating the spectral data of this compound. By presenting the expected spectral data in a clear, tabular format and comparing it with related structures, researchers can confidently identify this compound and ensure its suitability for their applications. The provided experimental protocols and logical workflow further support the accurate and reproducible analysis of this and other similar chemical entities.

References

A Comparative Guide to the Experimental Landscape of Prominent Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reference of experimental results for four key pyrimidine compounds: 5-Fluorouracil, Gemcitabine, Pemetrexed, and Brequinar. This document summarizes their performance across various assays, details relevant experimental protocols, and visualizes their impact on critical signaling pathways.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a subject of intense research. This guide focuses on four prominent pyrimidine compounds that have seen significant clinical use or are at the forefront of ongoing research:

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for various solid tumors, primarily acting as a thymidylate synthase inhibitor.

  • Gemcitabine: A nucleoside analog widely used in the treatment of pancreatic, lung, and other cancers, which inhibits ribonucleotide reductase.

  • Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in purine and pyrimidine synthesis, used in the treatment of non-small cell lung cancer and mesothelioma.

  • Brequinar: A potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, with broad-spectrum antiviral and anticancer activities.

This guide aims to provide a clear and objective comparison of their experimental profiles to aid in the design of new studies and the development of novel therapeutics.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative experimental data for the selected pyrimidine compounds across different biological activities.

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference(s)
5-Fluorouracil HCT 116Colon Cancer1.48 (5 days)[1]
HT-29Colon Cancer11.25 (5 days)[1]
MCF-7Breast Cancer25[2]
HepG2Liver Cancer>50
A549Lung Cancer>50
Gemcitabine MIA PaCa-2Pancreatic Cancer0.025 (72h)[3]
PANC-1Pancreatic Cancer0.048 (72h)[3]
AsPC-1Pancreatic Cancer0.494[4]
BxPC-3Pancreatic Cancer23.9[4]
Pemetrexed SNU-601Gastric Cancer0.017[5]
A549Lung CancerVaries[6]
NCI-H460Lung CancerVaries[6]
Brequinar A-375Melanoma0.59[7]
A549Lung Cancer4.1[7]
HL-60Leukemia0.0044[8]
HCT 116Colon CancerVaries[9]
Table 2: Comparative Antimicrobial Activity (MIC)
CompoundBacterial StrainMIC (µg/mL)Reference(s)
5-Fluorouracil Streptococcus suis5[10]
Escherichia coli32-64[11]
Pseudomonas aeruginosa128 to >1024[12]
Gemcitabine Staphylococcus aureus0.06 - 4.22 (mg/L)[13]
Escherichia coli (BW25113)103 (µM)[14]
Pemetrexed Not widely reported-
Brequinar Not widely reported-
Table 3: Comparative Enzyme Inhibition
CompoundTarget EnzymeInhibition TypeKᵢIC₅₀Reference(s)
5-Fluorouracil (as FdUMP) Thymidylate Synthase (TS)Competitive (with dUMP)--[2][15]
Gemcitabine (as dFdCDP) Ribonucleotide Reductase (RNR)Mechanism-based inactivator--[1][16]
Pemetrexed DHFR, TS, GARFT---[17]
Brequinar Dihydroorotate Dehydrogenase (DHODH)Mixed5-8 nM5.2 nM[7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key protocols used to evaluate pyrimidine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine compound onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.

  • Interpretation: The size of the zone of inhibition is used to determine if the bacterium is susceptible, intermediate, or resistant to the compound based on standardized charts.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.

  • Reaction Mixture: In a microplate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX is measured using a colorimetric or fluorometric probe that detects the production of prostaglandin G2 (PGG2).

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine compounds are often mediated through their modulation of key cellular signaling pathways.

De Novo Pyrimidine Biosynthesis Pathway and Brequinar's Mechanism of Action

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for DNA and RNA synthesis. Brequinar exerts its effects by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in this pathway.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate_mito Orotate Orotate_cyto Orotate Orotate_mito->Orotate_cyto Transport Dihydroorotate_mito->Orotate_mito DHODH Brequinar Brequinar Brequinar->Dihydroorotate_mito Inhibits OMP Orotidine 5'-monophosphate (OMP) Orotate_cyto->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA

Caption: De Novo Pyrimidine Synthesis Pathway and the inhibitory action of Brequinar on DHODH.

PI3K/Akt/mTOR Signaling Pathway and its Modulation by 5-Fluorouracil

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. 5-Fluorouracil has been shown to impact this pathway, often in the context of developing drug resistance.[18][19][20][21]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation FU 5-Fluorouracil FU->PI3K modulates FU->Akt modulates FU->mTORC1 modulates EnzymeInhibitionWorkflow start Start: Purified Enzyme & Inhibitor assay_setup Set up enzyme assays with varying substrate and inhibitor concentrations start->assay_setup measure_velocity Measure initial reaction velocities (v₀) assay_setup->measure_velocity michaelis_menten Plot v₀ vs. [Substrate] (Michaelis-Menten plot) measure_velocity->michaelis_menten lineweaver_burk Plot 1/v₀ vs. 1/[Substrate] (Lineweaver-Burk plot) michaelis_menten->lineweaver_burk analyze_plots Analyze the pattern of lines to determine inhibition type lineweaver_burk->analyze_plots competitive Competitive Inhibition analyze_plots->competitive Lines intersect on y-axis noncompetitive Non-competitive Inhibition analyze_plots->noncompetitive Lines intersect on x-axis uncompetitive Uncompetitive Inhibition analyze_plots->uncompetitive Lines are parallel mixed Mixed Inhibition analyze_plots->mixed Lines intersect in 2nd or 3rd quadrant calculate_ki Calculate inhibition constant (Kᵢ) from secondary plots competitive->calculate_ki noncompetitive->calculate_ki uncompetitive->calculate_ki mixed->calculate_ki end End: Characterized Inhibitor calculate_ki->end

References

Benchmarking 4-(Dimethoxymethyl)-2-methylpyrimidine: A Comparative Guide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Pyrimidine scaffolds are of particular interest due to their prevalence in a wide array of biologically active molecules, including approved therapeutics. This guide presents a comprehensive performance benchmark of 4-(dimethoxymethyl)-2-methylpyrimidine against commercially available standards. The objective is to provide researchers with the necessary data to make informed decisions when selecting pyrimidine intermediates for their synthetic campaigns, particularly in the context of kinase inhibitor development.

Physicochemical Properties and Commercial Availability

This compound is a versatile synthetic intermediate. The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under acidic conditions to participate in a variety of chemical transformations. This attribute makes it a valuable building block for the synthesis of complex heterocyclic systems. A summary of its key properties and a comparison with selected commercial standards are presented in Table 1.

Table 1: Physicochemical Properties and Commercial Availability of Pyrimidine Building Blocks

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound 175277-33-5C₈H₁₂N₂O₂168.19≥97%
Commercial Standard 1: 2-(Chloromethyl)pyrimidine hydrochloride 936643-80-0C₅H₆Cl₂N₂165.02≥97%
Commercial Standard 2: 4,6-Dichloro-2-methylpyrimidine 1780-26-3C₅H₄Cl₂N₂163.00≥98%
Commercial Standard 3: 2,4-Dichloro-6-methylpyrimidine 5424-21-5C₅H₄Cl₂N₂163.00≥98%

Spectroscopic Data for this compound

Accurate characterization of starting materials is fundamental for reproducible research. The following are the key spectroscopic signatures for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.75 (d, J=5.2 Hz, 1H), 7.25 (d, J=5.2 Hz, 1H), 5.50 (s, 1H), 3.45 (s, 6H), 2.75 (s, 3H).

  • Infrared (IR): Characteristic peaks for C-O stretching (around 1050-1150 cm⁻¹), C=N stretching (around 1550-1600 cm⁻¹), and C-H stretching (around 2800-3000 cm⁻¹).

  • Mass Spectrometry (MS): Predicted [M+H]⁺ of 169.0972.[1]

Benchmarking Performance in a Representative Synthetic Application

To objectively compare the performance of this compound against its commercial counterparts, a common synthetic transformation in the preparation of kinase inhibitors was selected: a nucleophilic aromatic substitution (SNAr) reaction. The experimental workflow is designed to assess the reactivity and yield when each building block is subjected to the same reaction conditions.

G cluster_0 Experimental Workflow: Benchmarking Pyrimidine Building Blocks A Reactant Preparation (Pyrimidine Building Block + Nucleophile) B Reaction Setup (Solvent, Base, Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Isolation C->D E Product Characterization (NMR, MS) D->E F Purity and Yield Analysis (HPLC, Gravimetric) E->F G Comparative Data Analysis F->G

Caption: A generalized workflow for the comparative evaluation of pyrimidine building blocks.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a procedure to compare the reactivity of the pyrimidine building blocks with a common nucleophile, 4-methylaniline, a surrogate for more complex amines used in kinase inhibitor synthesis.

Materials:

  • This compound

  • 2-(Chloromethyl)pyrimidine hydrochloride (Commercial Standard 1)

  • 4,6-Dichloro-2-methylpyrimidine (Commercial Standard 2)

  • 2,4-Dichloro-6-methylpyrimidine (Commercial Standard 3)

  • 4-Methylaniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To four separate reaction vessels, add the respective pyrimidine building block (1 mmol), 4-methylaniline (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add 5 mL of DMF to each vessel and stir the mixtures at 100 °C.

  • Monitor the reactions by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) at 1-hour intervals for up to 8 hours.

  • Upon completion (or after 8 hours), cool the reaction mixtures to room temperature and pour them into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and purity of the isolated products. Purity will be assessed by High-Performance Liquid Chromatography (HPLC).

Expected Outcomes and Data Presentation

The performance of each building block will be evaluated based on reaction time, yield, and purity of the final product. The results will be summarized in Table 2 for a clear comparison.

Table 2: Comparative Performance in Nucleophilic Aromatic Substitution

Building BlockReaction Time (hours)Yield (%)Purity (%)
This compound [Experimental Data][Experimental Data][Experimental Data]
Commercial Standard 1 [Experimental Data][Experimental Data][Experimental Data]
Commercial Standard 2 [Experimental Data][Experimental Data][Experimental Data]
Commercial Standard 3 [Experimental Data][Experimental Data][Experimental Data]

Application in Kinase Inhibitor Scaffolds

Pyrimidine derivatives are crucial components of many kinase inhibitors, often forming the core scaffold that interacts with the hinge region of the kinase domain. The functional groups on the pyrimidine ring provide vectors for synthetic elaboration to achieve potency and selectivity.

G cluster_0 Kinase Inhibitor Synthesis Pathway Pyrimidine Pyrimidine Building Block SNAr Nucleophilic Aromatic Substitution (SNAr) Pyrimidine->SNAr Intermediate Functionalized Pyrimidine Intermediate SNAr->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final Kinase Inhibitor Scaffold Coupling->Final

Caption: A simplified synthetic pathway for pyrimidine-based kinase inhibitors.

Conclusion

This guide provides a framework for the objective comparison of this compound with other commercially available pyrimidine building blocks. The provided experimental protocol for a nucleophilic aromatic substitution reaction serves as a reliable method for benchmarking their performance in a synthetically relevant context. The choice of the optimal building block will depend on a combination of factors including reactivity, yield, purity of the desired product, and cost-effectiveness. The data generated from such a comparative study will empower researchers to make strategic decisions in the design and synthesis of novel drug candidates.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(Dimethoxymethyl)-2-methylpyrimidine as a chemical waste product and handle with appropriate personal protective equipment. Disposal should be conducted in accordance with local, state, and federal regulations, typically involving a licensed waste management facility.

Researchers and professionals in drug development are tasked with the responsible management of chemical reagents, where proper disposal is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound.
Body Protection A laboratory coat or chemically resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for large spills.Minimizes the inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Adherence to the following steps will ensure safe and compliant disposal.

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips, gloves), as chemical waste.

    • Segregate this waste from other waste streams, particularly from incompatible materials. Do not mix with strong oxidizing agents or strong acids.

  • Containerization :

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols as indicated in the Safety Data Sheet (SDS).

  • Storage Pending Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Empty Container Decontamination :

    • Empty containers that held this compound should be decontaminated.[1]

    • Triple-rinse the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as chemical waste.

    • After proper decontamination, and once all labels are defaced, the container may be disposed of as regular waste, in line with institutional policies.

  • Final Disposal :

    • The ultimate disposal of the chemical waste must be carried out by a licensed and approved waste disposal company.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Chemical Waste ppe->segregate containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated Secure Waste Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Final Disposal by Licensed Facility contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Dimethoxymethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-(Dimethoxymethyl)-2-methylpyrimidine, ensuring laboratory safety and procedural excellence.

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Direct contact can cause skin and eye irritation, and inhalation may lead to respiratory irritation. While specific occupational exposure limits have not been established, it is imperative to handle this compound with appropriate caution.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed frequently, especially after direct contact.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.

Quantitative Data

No specific quantitative toxicological data, such as occupational exposure limits (OELs), were found for this compound in the reviewed safety data sheets and chemical databases.[1] It is recommended to handle the substance as a potential irritant and minimize exposure through the engineering controls and personal protective equipment outlined in this guide.

Table 2: Quantitative Exposure Limits

SubstanceLimit TypeValue
This compoundOELV (8-hour TWA)Data not available
This compoundSTEL (15-minute)Data not available

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Complete experiment spill Spill Response handling->spill In case of spill disposal Waste Disposal post_handling->disposal Segregate waste a Review SDS b Ensure fume hood is operational a->b c Don appropriate PPE b->c d Work within a fume hood e Avoid inhalation of vapors d->e f Prevent skin and eye contact e->f g Decontaminate work surfaces h Remove and dispose of PPE correctly g->h i Wash hands thoroughly h->i

Safe Handling Workflow Diagram

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure a chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Put on all required personal protective equipment as detailed in Table 1.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with the skin and eyes.[2]

    • Use compatible labware (e.g., glass, polyethylene, polypropylene).

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[2]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Report: Report the incident to the laboratory supervisor or Environmental Health and Safety department.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation continues.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent materials, empty containers) in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Decontaminate empty containers by rinsing them three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, observe all label safeguards until the containers are properly cleaned and destroyed.[3]

Disposal Procedure:

  • Store all hazardous waste in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Consult local, state, and federal regulations to ensure full compliance with disposal requirements.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.